Technical Documentation Center

Disodium cupric ethylenediaminetetraacetate trihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disodium cupric ethylenediaminetetraacetate trihydrate
  • CAS: 73637-19-1

Core Science & Biosynthesis

Foundational

thermodynamic stability constants of disodium cupric EDTA trihydrate

An In-depth Technical Guide to the Thermodynamic Stability Constants of Disodium Cupric EDTA Trihydrate For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability Constants of Disodium Cupric EDTA Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The formation of stable complexes between metal ions and ligands is a cornerstone of coordination chemistry with profound implications across various scientific disciplines. Among these, the interaction between the cupric ion (Cu²⁺) and ethylenediaminetetraacetic acid (EDTA) is of paramount importance. This guide provides a comprehensive exploration of the thermodynamic stability of the disodium cupric EDTA complex. We will delve into the theoretical underpinnings of its remarkable stability, detail authoritative experimental methodologies for the determination of its stability constants, and present key thermodynamic data. This document is intended to serve as a technical resource, blending foundational principles with practical, field-proven insights for professionals engaged in research and development.

Introduction: The Significance of Cu(II)-EDTA Complex Stability

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it possesses six donor atoms (two nitrogen atoms and four oxygen atoms from its carboxylate groups) capable of binding to a central metal ion. This multidentate nature allows it to form exceptionally stable, water-soluble 1:1 complexes with most metal ions, including copper(II).[1][2] The resulting complex, disodium cupric EDTA, is a thermodynamically stable chelate.[3]

The stability of this complex is not merely an academic curiosity; it is the very property that underpins its utility. In drug development, chelation therapy utilizes ligands like EDTA to sequester and remove toxic heavy metals from the body.[4] Understanding the stability constant is crucial for predicting the efficacy of a chelating agent and its potential to interact with essential biological metal ions. In analytical chemistry, the high stability of the Cu(II)-EDTA complex is exploited in complexometric titrations for the precise quantification of copper ions.[2][5] Furthermore, this stability is leveraged in agriculture to keep micronutrients like copper soluble and available for plant uptake in various soil conditions.[6]

The thermodynamic stability constant (K) is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. It is a quantitative measure of the affinity between the metal ion and the ligand. Due to the large magnitude of these constants, they are typically expressed in logarithmic form (log K).[7] For the Cu(II)-EDTA complex, the reported log K value is approximately 18.8, indicating an extremely strong and favorable formation reaction.[7][8][9]

Cu(H₂O)₆²⁺ + EDTA⁴⁻ ⇌ [Cu(EDTA)]²⁻ + 6H₂O

A high log K value signifies that the equilibrium lies far to the right, favoring the formation of the [Cu(EDTA)]²⁻ complex.[7]

The Chelate Effect: A Driving Force for Stability

The exceptional stability of the Cu(II)-EDTA complex is a classic example of the chelate effect . Complexes involving multidentate ligands (chelates) are significantly more stable than complexes formed with a comparable number of chemically similar monodentate ligands.[8]

The primary driving force behind the chelate effect is a significant increase in entropy (ΔS). Consider the replacement of six water molecules from the hydrated copper ion, [Cu(H₂O)₆]²⁺, by one EDTA molecule. This reaction results in a net increase in the number of independent particles in the system (from 2 reactants to 7 products).[8] This increase in the number of species leads to a greater degree of disorder, which is thermodynamically favorable. Reversing this reaction would require organizing seven separate molecules into two, a process that is entropically unfavorable.[8]

G cluster_reactants Reactants (2 species) cluster_products Products (7 species) Cu_H2O [Cu(H₂O)₆]²⁺ Cu_EDTA [Cu(EDTA)]²⁻ Cu_H2O->Cu_EDTA + EDTA⁴⁻ - 6H₂O EDTA EDTA⁴⁻ H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O H2O_5 H₂O H2O_6 H₂O

Caption: The chelate effect: one EDTA molecule displaces six water molecules, increasing entropy.

Factors Influencing the Stability of the Cu(II)-EDTA Complex

The absolute stability constant is a fundamental value, but in practical applications, the conditional stability constant is often more relevant. This value takes into account the specific experimental conditions, as several factors can influence the equilibrium.[2][10]

  • pH of the Solution: This is arguably the most critical factor.[6][11] EDTA is a polyprotic acid (H₄Y), and its degree of protonation is pH-dependent.[2] At low pH values, the carboxylate groups of EDTA become protonated, reducing the concentration of the fully deprotonated Y⁴⁻ species that is most effective at binding metal ions. This competition from H⁺ ions lowers the effective stability of the complex.[1][12] Conversely, at very high pH, metal ions like Cu²⁺ can undergo hydrolysis to form insoluble metal hydroxides, which also competes with the EDTA complexation reaction.[1][11] Divalent metals like Cu²⁺ typically form stable complexes in the pH range of 4 to 6.[1]

  • Temperature: The formation of metal-ligand complexes is an equilibrium process, and its constant is temperature-dependent. For the Cu(II)-EDTA complex, the reaction is generally exothermic (ΔH < 0), meaning that an increase in temperature will slightly decrease the stability constant.[1][13]

  • Ionic Strength: The presence of other "inert" electrolytes in the solution can influence the activity coefficients of the ions involved in the complexation equilibrium. This can lead to a decrease in the measured stability constant as the ionic strength of the medium increases.[1]

  • Nature of the Central Metal Ion: The stability of metal-EDTA complexes generally follows the Irving-Williams series: Ba²⁺ < Sr²⁺ < Ca²⁺ < Mg²⁺ < Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14] This trend highlights that among common divalent transition metals, the copper(II) complex exhibits one of the highest stabilities.

  • Presence of Other Complexing Agents: If other ligands are present in the solution that can also bind to Cu²⁺, a competition for the metal ion will occur. The formation of the Cu(II)-EDTA complex will be less favorable in the presence of another strong complexing agent.[2]

Experimental Determination of Stability Constants

Determining the thermodynamic stability constant of the Cu(II)-EDTA complex requires precise and reliable experimental methods. The following protocols are authoritative and widely used in the field.

Potentiometric Titration

This classical method is a cornerstone for determining stability constants. It involves monitoring the concentration of free (uncomplexed) metal ions using an ion-selective electrode (ISE) or a pH electrode while titrating a solution of the metal ion with the ligand.[15][16][17]

Causality: The principle hinges on the Nernst equation. As EDTA is added, it complexes with Cu²⁺, causing the concentration of free Cu²⁺ to decrease. This change in concentration is measured as a change in the potential of a copper ion-selective electrode. The titration curve (potential vs. volume of titrant) shows a sharp inflection point at the 1:1 stoichiometric equivalence point, and the data from the curve can be used to calculate the free ligand and metal concentrations at various points, ultimately yielding the stability constant.[2][18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a standard solution of high-purity copper(II) nitrate or sulfate (~0.01 M).

    • Prepare a standard solution of disodium EDTA dihydrate (~0.01 M). The exact concentration should be determined independently.[17]

    • Prepare a buffer solution to maintain a constant pH throughout the titration (e.g., acetate buffer for pH 4-6).[1]

    • Prepare an ionic strength adjustment buffer (e.g., KNO₃) to maintain a constant ionic background.[16]

  • Apparatus Setup:

    • Calibrate a copper ion-selective electrode (Cu-ISE) and a reference electrode (e.g., Ag/AgCl) using standard Cu²⁺ solutions of known concentrations.

    • Use a high-precision automated titrator or a manual burette for the addition of the EDTA solution.

    • Place a known volume and concentration of the Cu²⁺ solution, along with the pH buffer and ionic strength adjuster, into a thermostated titration vessel.

  • Titration Procedure:

    • Immerse the calibrated electrodes in the copper solution and allow the potential reading to stabilize.

    • Add the EDTA titrant in small, precise increments.

    • Record the electrode potential and the total volume of titrant added after each increment, allowing the system to reach equilibrium.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured potential (E) versus the volume of EDTA added.

    • Use the titration data to calculate the concentrations of the free metal ion [M], free ligand [L], and the complex [ML] at multiple points along the titration curve.

    • The stability constant K is then calculated using the formula: K = [ML] / ([M][L]) . Sophisticated software programs are often used to fit the entire titration curve and refine the value of K.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis Titrator Automated Titrator (Burette with EDTA) Vessel Thermostated Vessel - Cu²⁺ Solution - pH Buffer - Ionic Strength Adjuster Titrator->Vessel dispenses Electrodes Cu-ISE & Reference Electrode Vessel->Electrodes contains Meter Potentiometer / pH Meter Electrodes->Meter sends signal Start Start Titration Add_EDTA Add EDTA Increment Start->Add_EDTA Equilibrate Allow to Equilibrate Add_EDTA->Equilibrate Record Record Potential (E) & Volume (V) Equilibrate->Record Check_EP Past Equivalence Point? Record->Check_EP Check_EP->Add_EDTA No End End Titration Check_EP->End Yes Plot Plot E vs. V End->Plot Calculate Calculate [M], [L], [ML] Plot->Calculate Determine_K Determine Stability Constant (K) Calculate->Determine_K

Caption: Workflow for the potentiometric determination of stability constants.

Spectrophotometry (Job's Method of Continuous Variation)

This method is ideal when the formation of the complex results in a significant change in the UV-Visible absorption spectrum. The Cu(II)-EDTA complex absorbs light at a different wavelength and with a different molar absorptivity than the hydrated Cu²⁺ ion.[19][20]

Causality: Job's Method, or the method of continuous variation, is used to determine the stoichiometry of a complex.[19] A series of solutions is prepared where the mole fraction of the metal and ligand is varied, but the total molar concentration is kept constant. The absorbance will be maximal when the reactants are present in the stoichiometric ratio of the complex.[13][19] Once the 1:1 stoichiometry is confirmed, the data from the Job's plot can be used to calculate the stability constant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare equimolar stock solutions of a copper(II) salt and disodium EDTA (e.g., 0.01 M).

    • Prepare a buffer solution to maintain the desired pH.

  • Wavelength Selection:

    • Measure the absorption spectra of the Cu²⁺ solution, the EDTA solution, and a solution of the prepared Cu(II)-EDTA complex to identify the wavelength of maximum absorbance (λ_max) for the complex where the individual components absorb minimally.[20] For Cu(II)-EDTA, this is often in the range of 730-745 nm.[21][22]

  • Preparation of Job's Plot Solutions:

    • Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks).

    • In each flask, vary the volumes of the equimolar Cu²⁺ and EDTA stock solutions. For example, flask 1 would have 10 mL Cu²⁺ and 0 mL EDTA; flask 2 would have 9 mL Cu²⁺ and 1 mL EDTA; and so on, up to 0 mL Cu²⁺ and 10 mL EDTA.

    • Add buffer and dilute to the mark with deionized water. The total concentration (C_metal + C_ligand) remains constant in all flasks.

  • Measurement and Plotting:

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot the measured absorbance versus the mole fraction of the ligand (X_ligand = V_ligand / (V_metal + V_ligand)).

  • Data Analysis:

    • The plot will show two linear portions that intersect at a maximum. The mole fraction at this maximum indicates the stoichiometry. For Cu(II)-EDTA, the maximum should occur at X_ligand = 0.5, confirming a 1:1 complex.[19]

    • The stability constant (K) can be calculated from the absorbance data of the plot using the concentrations of the species at equilibrium.[13]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stocks Prepare Equimolar Cu²⁺ & EDTA Stocks Series Prepare Solution Series (Varying Mole Fractions) Stocks->Series Lambda_max Determine λ_max of the Complex Measure_Abs Measure Absorbance of each solution at λ_max Lambda_max->Measure_Abs Series->Measure_Abs Plot Plot Absorbance vs. Mole Fraction (X_L) Measure_Abs->Plot Stoichiometry Determine Stoichiometry from Plot Maximum Plot->Stoichiometry Calculate_K Calculate Stability Constant (K) Stoichiometry->Calculate_K

Caption: Workflow for spectrophotometric determination using Job's Method.

Calorimetry

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed (enthalpy change, ΔH) during a binding interaction.[15] This allows for the simultaneous determination of the binding constant (K), reaction stoichiometry (n), and enthalpy (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Causality: The principle is based on the first law of thermodynamics. A solution of the ligand (EDTA) is titrated into a solution of the metal ion (Cu²⁺) in a highly sensitive calorimeter cell. Each injection of ligand results in complex formation, producing a small heat change that is precisely measured. As the metal ion becomes saturated with the ligand, the heat signal diminishes. The resulting data is a plot of heat per injection versus the molar ratio of ligand to metal, which can be fitted to a binding model to extract the thermodynamic parameters.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare precise concentrations of Cu²⁺ and EDTA solutions in the same buffer to minimize heats of dilution.

    • Thoroughly degas all solutions immediately prior to use to prevent bubble formation in the calorimeter cell.

  • Apparatus Setup:

    • Clean the ITC instrument's sample cell and injection syringe thoroughly.

    • Load the Cu²⁺ solution into the sample cell and the EDTA solution into the injection syringe.

    • Place the apparatus in a thermostated environment and allow it to equilibrate.

  • Titration Procedure:

    • Perform a series of small, automated injections (e.g., 5-10 µL) of the EDTA solution into the Cu²⁺ solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a single-site binding model) using specialized software to determine K, n, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTlnK and ΔG = ΔH - TΔS .

Summary of Thermodynamic Data

The stability of the disodium cupric EDTA complex is well-documented in the literature. The following table summarizes key thermodynamic values. It is important to note that values can vary slightly depending on the specific experimental conditions (temperature, ionic strength, etc.).

ParameterSymbolTypical ValueSignificanceReference(s)
Stability ConstantK~6.3 x 10¹⁸ M⁻¹Indicates a highly favorable and strong binding interaction.[7],[8],[9]
Logarithmic Stability Constantlog K~18.8A convenient and widely cited measure of complex stability.[7],[8],[9]
Gibbs Free Energy ChangeΔG°~-107 kJ/molThe large negative value confirms the spontaneity of the complex formation.Calculated
Enthalpy ChangeΔH°~-36.8 kJ/molThe reaction is exothermic, releasing heat upon complex formation.[9]
Entropy ChangeΔS°~+236 J/mol·KThe large positive value highlights the significant role of the chelate effect.[9]

Note: ΔG° and ΔS° values are calculated based on the provided log K and ΔH° at T = 298.15 K (25°C). The ΔH° and ΔS° values from reference[9] are for µ=0.1 (KNO₃).

Conclusion

The disodium cupric EDTA complex is characterized by exceptionally high thermodynamic stability, quantified by a log K value of approximately 18.8. This stability is primarily driven by the chelate effect, a significant entropic advantage gained from a single hexadentate EDTA ligand displacing multiple monodentate water molecules. The stability is, however, conditional and highly dependent on factors such as pH, temperature, and ionic strength. Authoritative methods like potentiometric titration, spectrophotometry, and calorimetry provide robust means for determining the stability constants and other thermodynamic parameters that govern this crucial interaction. A thorough understanding of these principles and methodologies is essential for professionals in drug development, analytical chemistry, and other scientific fields where the precise control of metal ion activity is paramount.

References

  • Vertex AI Search. (n.d.). EDTA Chelation Reaction Mechanism: Explanation of Chemical Binding and Stability.[6]

  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates.[11]

  • Kulik, N. V., et al. (2009). Thermodynamics of mixed-ligand complex formation of copper (II) ethylenediaminetetraacetate with hexamethylenediamine in an aqueous solution. Journal of Thermal Analysis and Calorimetry, 100(1).[15][16]

  • IntechOpen. (2020, March 5). Stability of Metal Complexes.[14]

  • Echemi. (2024, March 29). Why is a Metal-EDTA complex more stable than a Metal-EBT complex?.[4]

  • L.S.College, Muzaffarpur. (n.d.). Factors influencing EDTA reactions.[1]

  • PubMed. (n.d.). The determination of binding constants with a differential thermal and potentiometric titration apparatus. II. EDTA, EGTA and calcium.[23]

  • JETIR. (n.d.). Spectrophotometric study of complexes to determine the formulae and stability constant.[19]

  • NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp.[17]

  • Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.[20]

  • PubChem. (n.d.). Disodium cupric EDTA. CID 5351624.[24]

  • Creative Chemistry. (n.d.). Stability constants for copper complexes.[7]

  • ChemicalBook. (2026, January 28). Copper disodium EDTA.[25]

  • L.S.College, Muzaffarpur. (n.d.). EDTA Titrations.[12]

  • SciSpace. (n.d.). Prediction of stability constants of Cu2+ complexes with organic fluorescent ligands using thermodynamic cycle in combination wi.[26]

  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I.[18]

  • The Chemical Thesaurus. (n.d.). Copper(II) EDTA complex ion.[3]

  • Chemguide. (2015, January 15). substitution in complex ions - stability constants.[8]

  • Semantic Scholar. (n.d.). CRITICAL SURVEY OF STABILITY CONSTANTS OF EDTA COMPLEXES.[27]

  • Masuda, Y., & Abe, M. (n.d.). Stability constants of lanthanide(III)-EDTA complex formation and Gd-break with tetrad effect in their series variation.[9]

  • Norkus, E., et al. (2011). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. Chemija, 22(2), 131-137.[21]

  • Scribd. (n.d.). Copper Analysis With EDTA.[5]

  • Angelfire. (n.d.). Expt. 08 - Spectrophotometric Titration.[22]

  • JOCPR. (2011). Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. 3(6), 1022-1027.[13]

  • Rađenović, A., et al. (n.d.). Complexometric determination: Part I - EDTA and complex formation with the Cu2+ ion.[2]

  • Lin, S.-H., & Liu, R.-S. (2018). aldehyde content of cellulose determined by benedict's solution and visible absorption of copper(ii)-edta complex.[10]

Sources

Exploratory

The Coordination Chemistry of Disodium Cupric EDTA: Structural Dynamics, Thermodynamics, and Analytical Workflows

As a Senior Application Scientist, understanding the precise coordination environment of transition metal chelates is paramount for downstream applications ranging from pharmacological chelation therapy to complexometric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise coordination environment of transition metal chelates is paramount for downstream applications ranging from pharmacological chelation therapy to complexometric assays. Disodium cupric ethylenediaminetetraacetate ( Na2​[Cu(EDTA)] ) represents a quintessential model of structural adaptability dictated by quantum mechanical constraints.

This technical guide deconstructs the electronic, thermodynamic, and structural causality governing the Cu(II)-EDTA system, providing self-validating protocols for its synthesis and characterization.

Electronic Structure and the Jahn-Teller Effect

Copper(II) is a d9 transition metal. In a hypothetical, perfectly symmetrical octahedral ligand field, its single unpaired electron would reside in the degenerate Eg​ orbitals ( dx2−y2​ and dz2​ ). However, quantum mechanics dictates that non-linear molecules in electronically degenerate states are inherently unstable. To relieve this degeneracy and lower the system's overall energy, the [Cu(EDTA)]2− complex undergoes a severe first-order 1[1].

This distortion manifests as an elongated "4+2" coordination geometry. The equatorial plane is tightly bound by two nitrogen atoms and two oxygen atoms from the EDTA acetate arms, forming highly covalent, short bonds. Conversely, the two remaining oxygen atoms are forced into the axial positions, resulting in significantly elongated and weakened trans-distal bonds[2]. This structural flexibility allows the complex to occasionally act as a pentadentate ligand in aqueous environments, where an axial carboxylate arm dissociates to allow water coordination[1].

Thermodynamic Drivers: The Chelate Effect

The formation of [Cu(EDTA)]2− is highly exergonic, driven not by enthalpy, but by a massive entropic gain ( ΔS>0 ). When a single hexadentate EDTA molecule displaces six aquo ligands from the [Cu(H2​O)6​]2+ precursor, the total number of free molecules in the system increases from two to seven. This phenomenon, known as the 3, is the primary thermodynamic driver for the complex's extreme stability[3].

With a stability constant ( logK ) of 18.8, the complex resists transchelation by biological ligands and prevents the precipitation of copper hydroxide even at elevated pH levels[4].

Quantitative Structural and Thermodynamic Parameters
ParameterValueMechanistic Causality / Significance
Stability Constant ( logK ) 18.8Massive entropic gain from displacing 6 water molecules (Chelate Effect)[4].
Equatorial Cu-O/N Bonds 1.95 - 2.03 ÅStrong covalent/electrostatic coordination in the xy -plane[2].
Axial Cu-O Bonds 2.30 - 2.62 ÅElongated due to Jahn-Teller distortion, relieving Eg​ orbital degeneracy[5].
Coordination Geometry Distorted Octahedral (4+2)Minimizes electronic repulsion in the d9 configuration[5].

Experimental Workflows & Self-Validating Protocols

To study the coordination chemistry of this complex, one must synthesize it under strict thermodynamic control and immediately validate its electronic state.

G Cu Cu(II) Precursor [Cu(H2O)6]2+ Reaction Aqueous Complexation (pH 4.5 - 5.5) Cu->Reaction Aquo displacement EDTA Na2EDTA Hexadentate Ligand EDTA->Reaction Deprotonation Product Na2[Cu(EDTA)] Distorted Octahedral Reaction->Product Chelate Effect (U0001D6E5S > 0) XRD X-Ray Diffraction Validates 4+2 Elongation Product->XRD Structural EPR EPR Spectroscopy Confirms d9 Axial Symmetry Product->EPR Electronic

Logical workflow for the synthesis and structural validation of Cu-EDTA.
Protocol 1: Synthesis of Disodium Cupric EDTA Trihydrate

Objective: Isolate high-purity Na2​[Cu(EDTA)]⋅3H2​O crystals[6]. Causality & Design Choices:

  • Precursor Selection: Na2​H2​EDTA is utilized instead of H4​EDTA due to its superior aqueous solubility, ensuring a homogeneous reaction environment.

  • pH Control (Critical): The reaction must be buffered between pH 4.5 and 5.5. Below pH 4.0, protonation of the EDTA carboxylates ( pKa​≈6.16 and 10.26 ) outcompetes Cu(II) binding. Above pH 7.0, competing precipitation of Cu(OH)2​ introduces impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of CuSO4​⋅5H2​O in 25 mL of deionized water (18.2 M Ω⋅ cm) at 40°C.

  • Ligand Preparation: Dissolve 10.0 mmol of Na2​H2​EDTA⋅2H2​O in 25 mL of deionized water. Adjust to pH 5.0 using 0.1 M NaOH.

  • Complexation: Add the Cu(II) solution dropwise to the EDTA solution under continuous magnetic stirring (400 rpm). Self-Validation Check: The solution will immediately transition from pale blue to an intense, deep sky-blue, visually confirming the ligand exchange and formation of the [Cu(EDTA)]2− chromophore[4].

  • Crystallization: Concentrate the solution via rotary evaporation at 60°C until the volume is reduced by 50%. Cool slowly to room temperature, then incubate at 4°C for 24 hours.

  • Isolation: Vacuum filter the resulting deep blue prismatic crystals. Wash with ice-cold absolute ethanol to precipitate out unreacted salts, and dry under vacuum.

Protocol 2: Spectroscopic Validation of the Jahn-Teller State

Objective: Confirm the d9 axial elongation using Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. Causality & Design Choices:

  • Cryogenic EPR: Running EPR at room temperature yields an isotropically averaged signal due to rapid molecular tumbling. Freezing the sample to 77 K (liquid nitrogen) locks the molecules in place, allowing the resolution of the anisotropic g -tensors required to prove axial distortion.

Step-by-Step Methodology:

  • Optical Validation (UV-Vis): Dissolve 1.0 mg of the synthesized crystal in 10 mL of deionized water. Scan from 400 nm to 900 nm. Self-Validation Check: A broad, asymmetric absorption band centered around ~730 nm must be observed. The asymmetry is the optical signature of overlapping d−d transitions caused by the split Eg​ and T2g​ levels in the distorted octahedral field.

  • Electronic Validation (EPR): Prepare a 1.0 mM solution of the complex in a 1:1 water/glycerol glassing matrix.

  • Transfer to a quartz EPR tube and flash-freeze in liquid nitrogen (77 K).

  • Acquire the X-band EPR spectrum. Self-Validation Check: The spectrum must exhibit clear axial symmetry where g∥​>g⊥​>2.0023 . This specific tensor relationship proves that the single unpaired electron is localized in the dx2−y2​ orbital, definitively confirming the 4+2 elongated Jahn-Teller state.

References

  • Disodium cupric ethylenediaminetetraacetate trihydrate | C10H12CuN2Na2O8-2 | CID 156614076 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Synthetic, Crystallographic, and Computational Study of Copper(II) Complexes of Ethylenediaminetetracarboxylate Ligands Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Photoelectron spectroscopy and structural characterization of [EDTA · M(II)]2− · nH2O (M = Ni, Cu, Zn; n = 0–2) complexes Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Magnetic Isolation of the Linear Trinuclear Anion in[Cu(Him)6]{Cu(Him)4[Cu(μ-EDTA)(Him)]2}·6H2O Source: Molecules (MDPI) URL:[Link]

  • Stability constants for copper complexes Source: ISSR URL:[Link]

  • substitution in complex ions - stability constants Source: Chemguide URL: [Link]

Sources

Foundational

Thermal Decomposition Pathway of Disodium Cupric EDTA Trihydrate: A Mechanistic and Kinetic Analysis

Executive Summary Disodium cupric ethylenediaminetetraacetate trihydrate (Na₂[Cu(EDTA)]·3H₂O) is a highly stable, water-soluble chelate utilized extensively in agricultural micronutrient delivery, pharmaceutical formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium cupric ethylenediaminetetraacetate trihydrate (Na₂[Cu(EDTA)]·3H₂O) is a highly stable, water-soluble chelate utilized extensively in agricultural micronutrient delivery, pharmaceutical formulations, and advanced materials synthesis. Understanding its thermal degradation pathway is critical for optimizing high-temperature sterilization protocols, predicting formulation stability, and designing environmental remediation processes such as supercritical water oxidation[1]. This whitepaper provides an in-depth mechanistic analysis of the thermal decomposition of Na₂[Cu(EDTA)]·3H₂O, mapping the transition from a hydrated coordination complex to its final inorganic residues.

Molecular Coordination and Thermal Stability

To understand the macroscopic thermal behavior of Na₂[Cu(EDTA)]·3H₂O, one must first examine its molecular architecture. The Cu(II) ion (a d9 transition metal) forms a distorted octahedral complex with the hexadentate EDTA 4− ligand due to the Jahn-Teller effect. The equatorial coordinate bonds (Cu-N and Cu-O) are shorter and stronger, while the axial Cu-O bonds are elongated.

The three water molecules in the trihydrate form are "lattice water" rather than "coordinated water." They are held within the crystal lattice via hydrogen bonding to the carboxylate oxygen atoms of the EDTA ligand, but they do not participate in the primary coordination sphere of the copper center. This structural distinction dictates the causality of the first decomposition stage: the relatively weak hydrogen bonds are broken at much lower thermal energies than the coordinate covalent bonds.

The Mechanistic Decomposition Pathway

The thermal decomposition of Na₂[Cu(EDTA)]·3H₂O in an oxidative atmosphere (e.g., air) proceeds through three distinct, sequential stages. The presence of the Cu(II) center acts as an internal catalyst, lowering the activation energy for the degradation of the organic ligand compared to unchelated EDTA[1].

Stage I: Endothermic Dehydration (80 °C – 150 °C)

As thermal energy is introduced, the lattice water molecules gain sufficient kinetic energy to overcome the hydrogen bonding network. This process is highly endothermic. Because the water is not directly coordinated to the copper ion, its removal does not disrupt the hexadentate chelate structure.

  • Reaction: Na₂[Cu(C₁₀H₁₂N₂O₈)]·3H₂O Na₂[Cu(C₁₀H₁₂N₂O₈)] + 3H₂O(g)

Stage II: Primary Ligand Degradation (220 °C – 350 °C)

Once dehydrated, the anhydrous complex remains stable until approximately 220 °C. At this threshold, the thermal energy exceeds the bond dissociation energy of the weakest links in the chelate: the carboxylate groups and the C-N bonds. This stage is fiercely exothermic. The acetate arms undergo rapid decarboxylation, releasing CO₂ and CO. The ethylenediamine backbone cleaves, releasing nitrogenous gases (NH₃ and light amines, which rapidly oxidize to NO x​ ).

Mechanistically, the carbonaceous char generated during this rapid breakdown creates a localized reducing environment. Consequently, the Cu(II) center is transiently reduced to Cu(I), forming intermediate Copper(I) Oxide (Cu₂O) embedded in a matrix of amorphous carbon and sodium carbonate[2].

Stage III: Oxidative Combustion (400 °C – 600 °C)

In the final stage, the surrounding oxygen permeates the intermediate matrix. The residual carbonaceous char undergoes complete oxidative combustion to yield CO₂. Simultaneously, the transient Cu₂O is re-oxidized to stable Copper(II) Oxide (CuO)[3]. The sodium ions, reacting with the abundant CO₂ generated from the ligand combustion, crystallize into Sodium Carbonate (Na₂CO₃).

  • Final Residue: CuO + Na₂CO₃

G N1 Na2[Cu(EDTA)]·3H2O (Disodium Cupric EDTA Trihydrate) Mass: 100% N2 Na2[Cu(EDTA)] (Anhydrous Complex) Mass: ~88.0% N1->N2 Stage 1: 80-150°C Endothermic Dehydration - 3H2O N3 Intermediate Phase (Cu2O, Na2CO3, Carbonaceous Char) N2->N3 Stage 2: 220-350°C Exothermic Ligand Cleavage - CO2, CO, H2O, NH3 N4 Final Solid Residue (CuO + Na2CO3) Mass: ~41.1% N3->N4 Stage 3: 400-600°C Oxidative Combustion + O2 / - CO2, NOx

Fig 1: Thermal decomposition pathway of Na2[Cu(EDTA)]·3H2O in an oxidative atmosphere.

Quantitative Data Summary

To validate the mechanistic pathway, theoretical mass loss calculations are compared against standard thermogravimetric profiles. The molecular weight of the trihydrate is 451.78 g/mol . The theoretical mass losses align perfectly with the observed physical phenomena.

StageTemperature Range (°C)Thermokinetic ProcessTheoretical Mass Loss (%)Evolved GasesSolid Residue
I 80 – 150Dehydration11.96%H₂ONa₂[Cu(EDTA)]
II 220 – 350Primary Ligand Decomposition~30 - 35%CO₂, CO, H₂O, NH₃, NO x​ Cu₂O, Na₂CO₃, Char
III 400 – 600Oxidative Combustion~12 - 17%CO₂, NO x​ CuO + Na₂CO₃
Total 80 – 600 Complete Decomposition 58.93% - 41.07% (Final Yield)

Kinetics and Thermodynamics

The kinetics of the primary decomposition stage (Stage II) are highly dependent on the heating rate and the partial pressure of the surrounding gases. Advanced model-fitting methodologies indicate that the decomposition of Cu-EDTA chelates follows an n -th dimensional nucleation ( An​ ) or autocatalytic ( Cn​ ) reaction model. The calculated activation energy ( Ea​ ) for the primary ligand breakdown typically falls within the range of 126.27 to 253.25 kJ/mol[4]. The wide variance is attributed to the complex, multi-step nature of the simultaneous C-N and C-C bond cleavages, which are highly sensitive to the localized oxygen diffusion rate within the sample crucible.

Experimental Protocol: Self-Validating TG-FTIR-MS Workflow

To empirically validate this decomposition pathway, researchers must employ a multi-hyphenated analytical approach. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss but lacks chemical identification. The following protocol utilizes TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) to create a closed-loop, self-validating system where every mass loss event is chemically identified in real-time.

Step 1: Sample Preparation and Calibration

  • Accurately weigh 5.0 to 10.0 mg of high-purity Na₂[Cu(EDTA)]·3H₂O into an open α -alumina (Al₂O₃) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic interference from the crucible during the oxidation of evolved gases.

  • Calibrate the TGA balance and perform a blank baseline run to account for buoyancy effects.

Step 2: Instrument Configuration

  • Connect the TGA exhaust to the FTIR gas cell and MS inlet via a heated transfer line.

  • Set the transfer line and FTIR gas cell temperature to 200 °C. Causality: This prevents the condensation of evolved water and heavy organic fragments before they reach the detectors.

Step 3: Thermal Programming

  • Purge the furnace with Synthetic Air (80% N₂, 20% O₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Synthetic air is strictly required over pure nitrogen to observe the Stage III oxidative combustion and the final formation of CuO.

  • Initiate an isothermal hold at 30 °C for 5 minutes to stabilize the microbalance.

  • Apply a dynamic heating rate of 10 °C/min from 30 °C to 800 °C. Causality: A 10 °C/min rate provides an optimal balance between minimizing thermal lag within the sample and maintaining high resolution of overlapping derivative thermogravimetry (DTG) peaks.

Step 4: Data Correlation and Validation

  • Stage I Validation: Correlate the first DTG peak (~110 °C) with the MS signal for m/z=18 and the FTIR absorption band at 3500–3900 cm⁻¹ (O-H stretching). Verify the mass loss is ~12.0%.

  • Stage II Validation: Correlate the sharp exothermic DSC peak (~280 °C) with FTIR bands for CO₂ (2350 cm⁻¹), CO (2140 cm⁻¹), and NH₃ (1600 cm⁻¹).

  • Residue Validation: Allow the furnace to cool. Extract the final solid residue and analyze via X-Ray Diffraction (XRD). The diffractogram must exclusively show crystalline phases matching reference patterns for Tenorite (CuO) and Natrite (Na₂CO₃).

Sources

Exploratory

molar mass and physical properties of disodium cupric ethylenediaminetetraacetate trihydrate

This guide provides a comprehensive technical overview of disodium cupric ethylenediaminetetraacetate trihydrate (Cu-EDTA), a compound of significant interest to researchers, scientists, and professionals in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of disodium cupric ethylenediaminetetraacetate trihydrate (Cu-EDTA), a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physicochemical properties, analytical methodologies, and key applications, offering field-proven insights into its scientific utility.

Core Molecular and Physical Characteristics

Disodium cupric ethylenediaminetetraacetate trihydrate is a coordination complex where a central cupric ion (Cu²⁺) is chelated by the ethylenediaminetetraacetate (EDTA) ligand. The presence of two sodium ions balances the charge, and the trihydrate designation indicates the presence of three molecules of water of hydration within the crystal structure.

Molar Mass and Chemical Formula

The fundamental identity of this compound is established by its chemical formula and corresponding molar mass.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂CuN₂Na₂O₈ · 3H₂O[1]
Molar Mass 397.74 g/mol [2]
Anhydrous Molar Mass 336.21 g/mol [3]

It is crucial for researchers to distinguish between the hydrated and anhydrous forms of this compound, as the water of hydration contributes significantly to the overall molar mass. This distinction is critical for accurate preparation of solutions with specific molar concentrations. The choice between the hydrated and anhydrous form often depends on the experimental protocol and the desired level of precision.

Physical Properties

The physical properties of disodium cupric ethylenediaminetetraacetate trihydrate are essential for its handling, storage, and application in various experimental settings.

PropertyDescriptionSource(s)
Appearance Blue to dark blue or dark purple crystalline powder.[1][2]
Solubility Soluble in water.[1]
pH of Aqueous Solution A 1 in 20 solution has a pH between 4.0 and 6.0.[4]
Thermal Decomposition EDTA and its disodium salt are stable up to 150°C (423 K). Decomposition of the EDTA molecule in the presence of metal ions begins at approximately 190°C (463 K).[5]

The solubility in water is a key feature, enabling its use in a wide array of biological and chemical applications. The pH of the resulting solution is slightly acidic, a factor that must be considered in pH-sensitive experimental systems. The thermal stability data indicates that the compound is suitable for use at and below standard laboratory temperatures, but will decompose at elevated temperatures.

The Chelation Chemistry of Copper and EDTA

The defining characteristic of this compound is the chelation of the copper ion by the EDTA ligand. EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a metal ion. This multidentate nature results in a highly stable complex.

Caption: Chelation of a Cu²⁺ ion by the hexadentate EDTA ligand.

The stability of the Cu-EDTA complex is highly dependent on the pH of the solution. In acidic conditions (pH < 3), the carboxylate groups of EDTA become protonated, which reduces the chelating efficiency and can lead to the release of the copper ion.[6] Conversely, in highly alkaline solutions, copper can precipitate as copper hydroxide. Therefore, maintaining an appropriate pH is crucial for the integrity of the complex in experimental settings.

Applications in Research and Drug Development

The unique properties of disodium cupric ethylenediaminetetraacetate trihydrate make it a valuable tool in various scientific disciplines.

Copper Chelation Therapy and Research

Copper is an essential trace element, but its dysregulation is implicated in several diseases, including Wilson's disease, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and some cancers.[7] Copper chelators are therefore of significant interest as therapeutic agents.[8][9][10] Disodium cupric EDTA serves as a model compound for studying the biochemical effects of copper chelation and for developing new copper-binding drugs.[7]

Antimicrobial and Antiviral Research

Copper complexes have demonstrated antimicrobial and antiviral properties.[11] The Cu-EDTA complex can be used in studies investigating the mechanisms of copper-induced toxicity in microorganisms and viruses. This research is vital for the development of new antimicrobial surfaces and therapeutic agents.

Analytical Chemistry and Drug Formulation

In analytical chemistry, EDTA is widely used for the complexometric titration of metal ions. The formation of the distinctly colored Cu-EDTA complex allows for the quantitative determination of copper.[12] Furthermore, EDTA and its salts are used as excipients in pharmaceutical formulations to enhance stability by chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients.[3]

Experimental Protocols

The following section provides detailed methodologies for the analysis of disodium cupric ethylenediaminetetraacetate, reflecting best practices in a research and development setting.

Complexometric Titration for Copper Content Determination

This protocol outlines the determination of the copper content in a sample using a standardized EDTA solution. The principle lies in the displacement of a metal-ion indicator from the copper ion by the stronger chelating agent, EDTA, resulting in a distinct color change at the endpoint.

Materials:

  • Disodium cupric ethylenediaminetetraacetate trihydrate sample

  • Standardized 0.01 M EDTA solution

  • Murexide indicator

  • Ammonia-ammonium chloride buffer (pH 10)

  • Deionized water

  • Burette, pipette, conical flask, magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the disodium cupric ethylenediaminetetraacetate trihydrate sample and dissolve it in 50 mL of deionized water in a conical flask.

  • pH Adjustment: Add 2-3 mL of the ammonia-ammonium chloride buffer solution to the sample solution to adjust the pH to approximately 10. This is crucial as the stability of the Cu-EDTA complex and the color change of the murexide indicator are optimal at this pH.

  • Indicator Addition: Add a few drops of the murexide indicator solution. The solution will turn a color indicative of the copper-murexide complex.

  • Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution from the burette with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from the color of the copper-murexide complex to the color of the free murexide indicator (typically a purplish-blue).[12][13]

  • Calculation: Calculate the percentage of copper in the sample based on the volume of EDTA solution used and its molarity.

Caption: Workflow for the complexometric titration of copper with EDTA.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of disodium cupric ethylenediaminetetraacetate and for its quantification in various matrices. The method often involves the pre- or post-column formation of a metal-EDTA complex to facilitate UV detection.[14][15][16]

Principle:

EDTA itself has poor UV absorbance. Therefore, to quantify it using a UV detector, it is complexed with a metal ion that forms a UV-active complex. In this case, the inherent copper in the sample serves this purpose. The Cu-EDTA complex is separated from other components on a suitable HPLC column and detected by its absorbance.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 or a mixed-mode anion-exchange column is often suitable.[14][15]

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile). The mobile phase may also contain a low concentration of cupric nitrate to ensure all EDTA is complexed.[14]

  • Detection Wavelength: Typically around 250-280 nm, where the Cu-EDTA complex has significant absorbance.[14][17]

  • Flow Rate: Typically 1.0 mL/min.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of disodium cupric ethylenediaminetetraacetate trihydrate of known concentrations.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or an appropriate solvent.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Integrate the peak corresponding to the Cu-EDTA complex and construct a calibration curve from the standard solutions. Determine the concentration of the sample from the calibration curve.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling disodium cupric ethylenediaminetetraacetate trihydrate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection. Inhalation may be harmful.[18]

  • Skin and Eye Contact: The compound can be irritating to the eyes, respiratory system, and skin.[19] In case of contact, rinse thoroughly with water.

  • Ingestion: Accidental ingestion may be harmful.[19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[18][19][20][21]

Conclusion

Disodium cupric ethylenediaminetetraacetate trihydrate is a versatile and well-characterized compound with significant applications in both fundamental research and applied sciences, particularly in the realm of drug development. Its properties as a stable copper chelate make it an invaluable tool for studying the roles of copper in biological systems and for the development of novel therapeutic strategies. A thorough understanding of its physicochemical properties and the appropriate analytical methodologies is essential for its effective and safe utilization in the laboratory.

References

  • USP-NF. (n.d.). USP Monographs: Edetate Disodium. Retrieved from [Link]

  • Huang, Z. (2011). The significance of copper chelators in clinical and experimental application. The Journal of Nutritional Biochemistry, 22(4), 301–310.
  • Iriart, M., et al. (2021). Current Biomedical Use of Copper Chelation Therapy. International Journal of Molecular Sciences, 22(16), 8879.
  • USP. (2025). Edetate Disodium. Retrieved from [Link]

  • Gaetke, L. M., & Chow, C. K. (2003). Copper toxicity, oxidative stress, and antioxidant nutrients. Toxicology, 189(1-2), 147–163.
  • USP-NF. (n.d.). Edetate Disodium. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. Retrieved from [Link]

  • Juang, R.-S., & Ju, C.-Y. (1999). Role of pH in Metal Adsorption from Aqueous Solutions Containing Chelating Agents on Chitosan. Industrial & Engineering Chemistry Research, 38(8), 3168–3173.
  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]

  • Ghosh, A., & Pal, P. (2025). The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. Journal of Research in Allied Life Sciences, 1(1).
  • Ghosh, A., & Pal, P. (2025). The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. Journal of Research in Allied Life Sciences, 1(1).
  • Japanese Pharmacopoeia. (n.d.).
  • USP-NF. (2014, November 21). Edetate Calcium Disodium. Retrieved from [Link]

  • chem321labspring11. (n.d.). Complexometric titration with EDTA. Retrieved from [Link]

  • European Pharmacopoeia. (2013, April 2).
  • Scribd. (n.d.). Make-Up Experiment Copper Analysis by Complexometric Titration. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). A novel HPLC method for determination of EDTA in a cataract inhibiting ophthalmic drug. 13(8), 1033-1039.
  • European Pharmacopoeia. (n.d.). Index 10.0.
  • British Pharmacopoeia. (n.d.).
  • Dow Chemical Company. (n.d.).
  • Journal of Environmental Engineering. (1993).
  • Environmental Science & Technology. (2008). Removal Efficiency and Binding Mechanisms of Copper and Copper−EDTA Complexes Using Polyethyleneimine. 42(4), 1279–1284.
  • Unknown. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Ethylenediaminetetraacetic acid copper(II) disodium salt.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iron ion. Retrieved from [Link]

  • Fisher Scientific. (2009, September 3).
  • SIELC. (n.d.). measuring edta using hplc. Retrieved from [Link]

  • Analytical Chemistry. (2000). A Chromatographic Technique To Investigate the Lability of Copper Complexes under Steady-State Conditions Using High Specific Activity 64Cu. 72(14), 3295–3301.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). Copper disodium EDTA. Retrieved from [Link]

  • Farmalabor. (2023, April 18). DISODIUM EDTA.
  • Merck Millipore. (n.d.).
  • HiMedia Laboratories. (n.d.). EDTA copper (II) disodium salt. Retrieved from [Link]

  • Scientific Electronic Library Online. (2008). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. Journal of the Chilean Chemical Society, 53(1).
  • PubChem. (n.d.). Disodium cupric EDTA. Retrieved from [Link]

  • MDPI. (2024, September 13). Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. Molecules, 29(18), 4296.
  • Sigma-Aldrich. (n.d.).
  • Scientific Electronic Archives. (2015). Preparation and thermal decomposition of solid state chelates of ethylenediaminetetraacetic acid with manganese. 18(1).
  • ChemicalBook. (n.d.).

Sources

Foundational

aqueous solubility profile of disodium cupric ethylenediaminetetraacetate trihydrate

An In-depth Technical Guide to the Aqueous Solubility Profile of Disodium Cupric Ethylenediaminetetraacetate Trihydrate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Solubility Profile of Disodium Cupric Ethylenediaminetetraacetate Trihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aqueous solubility of Disodium Cupric Ethylenediaminetetraacetate Trihydrate (Cu-EDTA). Intended for researchers, scientists, and drug development professionals, this document delves into the foundational physicochemical properties, detailed methodologies for solubility determination, and the critical factors influencing the dissolution of this complex in aqueous media.

Introduction: The Significance of a Chelated Copper Complex

Disodium cupric ethylenediaminetetraacetate is a stable, water-soluble metal complex where copper (II) is chelated by the disodium salt of ethylenediaminetetraacetic acid (EDTA).[1][2] The trihydrate form incorporates three molecules of water into its crystal structure. This compound is widely utilized in agriculture as a micronutrient fertilizer, in the pharmaceutical industry, and in water treatment processes due to its ability to deliver copper in a bioavailable yet sequestered form.[1][3][4][5] Understanding its aqueous solubility is paramount for optimizing formulations, ensuring efficacy in biological systems, and predicting its environmental fate.

The stability of the chelate bond is crucial; EDTA forms a 1:1 complex with the copper ion, effectively wrapping around it and preventing the metal from precipitating as insoluble salts, such as hydroxides or carbonates, especially in neutral to alkaline solutions.[3][6] The solubility of the entire complex, however, is not infinite and is governed by several factors, which this guide will explore in detail.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is the first step in any solubility investigation. These characteristics dictate its behavior in solution.

PropertyValueSource
Molecular Formula C₁₀H₁₂CuN₂Na₂O₈ · 3H₂O[7]
Molecular Weight 397.74 g/mol (anhydrous)[7][8]
CAS Number 73637-19-1 (trihydrate)[7][9]
Appearance Blue to blue-green crystalline powder[1][2][8]
Synonyms Sequestrene Na2Cu, Copper Disodium EDTA, Edetate Copper Disodium[2][7][10]

Aqueous Solubility Data

The solubility of Cu-EDTA is generally high in water, forming a clear, stable solution.[1][2] However, quantitative values can vary based on experimental conditions. The data below represents values reported in publicly available literature.

SolventTemperature (°C)Solubility (g/L)Source
Water0680[11]
Water201200[12]

It is important to note that a study on a related species, Cu₂EDTA·4H₂O, showed its solubility increased from 5.5 to 10 mmol/L as temperature rose from 20 to 100 °C.[13] This highlights the positive correlation between temperature and solubility for copper-EDTA complexes.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To ensure reproducible and accurate solubility data, a standardized protocol is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.

Rationale and Causality

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. Shaking for an extended period (typically 24-72 hours) at a constant temperature ensures this equilibrium is reached. Using a buffer is critical because, as we will discuss, the solubility of metal-EDTA complexes is highly pH-dependent.[6][14][15] Analysis via UV-Visible Spectrophotometry is chosen here due to the distinct color of the Cu-EDTA complex, which allows for straightforward and non-destructive quantification.

Step-by-Step Methodology
  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate) at desired pH values (e.g., 4.0, 7.0, 9.0).

  • Addition of Excess Solute: To a series of glass vials, add a known volume of a specific pH buffer (e.g., 10 mL). Add an excess amount of disodium cupric ethylenediaminetetraacetate trihydrate to each vial, ensuring a visible amount of solid material remains at the bottom.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (to remove any undissolved particulates) into a clean vial. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturate with the corresponding pH buffer to a concentration that falls within the linear range of the analytical method.

  • Quantification (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of known Cu-EDTA concentrations in the same buffer.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for Cu-EDTA.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

  • Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_buffer Prepare pH Buffers add_solute Add Excess Cu-EDTA to Buffer prep_buffer->add_solute shake Agitate at Constant Temp (24-48h) add_solute->shake settle Settle Undissolved Solid (>2h) shake->settle filter Filter Supernatant (0.22 µm filter) settle->filter dilute Dilute Sample filter->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility (via Calibration Curve) measure->calculate

Caption: Shake-Flask method for determining aqueous solubility.

Factors Influencing Aqueous Solubility

The dissolution of Cu-EDTA is not a simple process but a dynamic equilibrium influenced by several chemical and physical factors.

Effect of pH

The pH of the aqueous medium is arguably the most critical factor influencing the stability and, consequently, the solubility of metal-EDTA complexes.[6][15] The chelating ability of EDTA is dependent on the protonation state of its carboxylic acid and amine groups.[14]

  • Acidic Conditions (Low pH): In highly acidic solutions, the carboxylate groups of the EDTA molecule become protonated (form H₄EDTA).[3] Protons (H⁺) effectively compete with the Cu²⁺ ions for the binding sites on the EDTA ligand. This can lead to the dissociation of the complex and the potential precipitation of less soluble copper salts or the free EDTA acid, which itself has very low water solubility.[6][14]

  • Alkaline Conditions (High pH): Cu-EDTA is generally very stable in neutral to moderately alkaline solutions.[12] However, at very high pH values, excess hydroxide ions (OH⁻) can compete with the EDTA ligand, potentially forming insoluble copper hydroxide [Cu(OH)₂], which would decrease the overall concentration of dissolved copper.[15][16]

The optimal pH stability range for Cu-EDTA is reported to be broad, from 1.5 to 10.[12]

Chemical Equilibrium Visualization

G cluster_dissociation Dissociation in Acid Cu_EDTA_Solid Cu-EDTA(s) Cu_EDTA_Aq [Cu(EDTA)]²⁻(aq) Cu_EDTA_Solid->Cu_EDTA_Aq Dissolution Cu_Aq Cu²⁺(aq) Cu_EDTA_Aq->Cu_Aq Low pH H_ion + 4H⁺ H4_EDTA H₄EDTA(s)↓ H_ion->Cu_Aq

Caption: Effect of low pH on Cu-EDTA complex equilibrium.

Effect of Temperature

As indicated by the data, the solubility of copper-EDTA complexes generally increases with temperature.[13] This is a common characteristic for most solid solutes where the dissolution process is endothermic. From a practical standpoint, preparing concentrated stock solutions can be facilitated by gentle warming. However, it is crucial to ensure the thermal stability of the complex and to re-establish temperature equilibrium before use to prevent precipitation upon cooling.

Common Ion and Other Complexing Agents
  • Common Ion Effect: The presence of a common ion, such as Na⁺ from another salt, can slightly decrease the solubility of disodium cupric EDTA, although this effect is generally minor given the compound's high intrinsic solubility.

  • Other Ligands: If other strong chelating agents are present in the solution, they may compete for the copper ion, potentially forming new complexes and altering the overall solubility profile of the system.[6]

Conclusion for the Professional

The aqueous solubility of disodium cupric ethylenediaminetetraacetate trihydrate is a multifactorial property of significant importance in its application. While the compound exhibits high water solubility under standard conditions, researchers and formulation scientists must exert rigorous control over the solution's pH to maintain the integrity and dissolution of the chelate. The provided shake-flask protocol offers a self-validating framework for precise solubility determination, which is essential for developing stable, effective, and reliable formulations. A thorough understanding of the interplay between pH, temperature, and competing ions is critical for leveraging the full potential of this versatile copper complex in scientific and industrial applications.

References

  • PubChem. (n.d.). Disodium cupric ethylenediaminetetraacetate trihydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Copper Edetate (EDTA-Cu) Ethylenediaminetetraacetic Acid Copper (Cu EDTA) BP EP USP CAS 14025-15-1 Manufacturers and Suppliers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). 14.4: Complex ion Equilibria and Complexometric Titrations. Retrieved from [Link]

  • phygenera. (n.d.). Cu-EDTA | Copper-EDTA. Retrieved from [Link]

  • Mahavir Minerals Ltd. (n.d.). Copper EDTA Manufacturer, Supplier, Exporter. Retrieved from [Link]

  • Gorelov, A. V., et al. (2018). Formation of binuclear EDTA and Cu(II) complexes in aqueous solutions. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Disodium cupric EDTA. National Center for Biotechnology Information. Retrieved from [Link]

  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]

  • ResearchGate. (2025, August 06). How to improve the metal complexes solubility in water?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Copper disodium EDTA. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Copper Disodium EDTA. Retrieved from [Link]

  • Chemignition. (2025, July 01). Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

how to prepare disodium cupric ethylenediaminetetraacetate trihydrate stock solution

An Application Guide for the Preparation of Disodium Cupric Ethylenediaminetetraacetate Trihydrate Stock Solution Authored by a Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preparation of Disodium Cupric Ethylenediaminetetraacetate Trihydrate Stock Solution

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of Disodium Cupric Ethylenediaminetetraacetate Trihydrate (Cu-EDTA). This document is intended for researchers, scientists, and professionals in drug development who utilize this stable, water-soluble source of cupric ions in their work. The protocol herein emphasizes safety, accuracy, and solution stability, explaining the scientific rationale behind each step to ensure reproducible and reliable results in experimental settings.

Introduction: The Role of Chelated Copper in Scientific Applications

Disodium cupric ethylenediaminetetraacetate is a metal complex where a central cupric ion (Cu²⁺) is tightly bound by the chelating agent ethylenediaminetetraacetic acid (EDTA). This chelation process results in a highly stable and water-soluble compound, effectively preventing the copper ion from precipitating or engaging in nonspecific reactions, which can be a significant issue with simple copper salts.

In pharmaceutical and research contexts, Cu-EDTA serves as a controlled delivery vehicle for copper in a variety of applications.[1][2] These include its use as a stabilizer in complex formulations, a source of copper as a nutrient in cell culture media, and a reactant in chemical synthesis.[3][4][5] The stability of the chelate ensures that the cupric ion is bioavailable only under specific chemical conditions, providing precision for sensitive biological and chemical systems.[2] This application note details the standardized procedure for preparing a stock solution, a fundamental first step for its use in downstream applications.

Compound Specifications and Properties

Accurate preparation begins with a thorough understanding of the reagent's chemical and physical properties. The trihydrate form is specified, but researchers should always verify the molecular weight from the manufacturer's Certificate of Analysis for the specific lot being used.

PropertyValueSource(s)
IUPAC Name copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate[3]
Molecular Formula C₁₀H₁₂CuN₂Na₂O₈·3H₂O
Molecular Weight 451.79 g/mol (Calculated)
CAS Number 73637-19-1 (trihydrate) / 14025-15-1 (anhydrous)[3][6]
Appearance Blue to dark blue crystalline powder[3][7]
Solubility in Water Readily soluble[7]

Essential Health and Safety Protocols

Handling any chemical reagent requires strict adherence to safety guidelines. Disodium cupric EDTA is considered a hazardous substance, and appropriate precautions must be taken.

  • Hazard Identification : The compound may be harmful if inhaled and may cause irritation to the skin, eyes, and respiratory system.[8][9][10] Prolonged or repeated inhalation exposure may cause damage to organs.[9][10]

  • Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including:

    • Nitrile gloves

    • Chemical safety goggles

    • A properly fitted lab coat

  • Handling :

    • Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of the powder.[10][11]

    • Avoid generating dust during handling.[10][11]

    • In case of accidental contact, rinse skin or eyes thoroughly with water and seek medical attention if irritation persists.

  • Disposal : Dispose of the chemical and its solutions in accordance with all local, state, and federal regulations. Do not pour down the drain.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This section provides a step-by-step methodology for preparing a 100 mL stock solution with a concentration of 100 mM. Quantities can be adjusted proportionally for different volumes or concentrations.

Required Materials and Equipment

Reagents:

  • Disodium cupric ethylenediaminetetraacetate trihydrate (MW = 451.79 g/mol )

  • High-purity deionized or distilled water

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask

  • 150 mL beaker

  • Magnetic stirrer and a Teflon-coated stir bar

  • Spatula and weigh boat

  • Wash bottle with deionized water

  • (Optional) 0.22 µm sterile syringe filter for sterilization

Step-by-Step Procedure

Step 1: Calculation of Required Mass The fundamental principle is to calculate the mass of the solute needed to achieve the desired molar concentration in the final volume.

  • Formula : Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

  • Calculation for 100 mL of 100 mM solution :

    • Mass = (0.100 mol/L) × (451.79 g/mol ) × (0.100 L)

    • Mass = 4.518 g

Step 2: Weighing the Reagent Accurate weighing is critical for preparing a solution of precise concentration.

  • Place a weigh boat on the analytical balance and tare the mass to zero.

  • Carefully weigh out exactly 4.518 g of the blue Cu-EDTA powder into the weigh boat.

Step 3: Dissolution Unlike standard disodium EDTA which requires a pH of ~8.0 to dissolve, the pre-chelated copper salt is readily soluble in water at a neutral pH.[12][13][14]

  • Add approximately 80 mL of deionized water to a 150 mL beaker.

  • Place a magnetic stir bar in the beaker and set it on a magnetic stirrer at a moderate speed to create a vortex.

  • Carefully add the weighed Cu-EDTA powder into the water. The solution will immediately turn a distinct blue color.

  • Allow the solution to stir until all the powder is completely dissolved. The resulting solution should be a clear, blue liquid with no visible particulates.

Step 4: Final Volume Adjustment This step ensures the final concentration is accurate.

  • Once dissolved, carefully pour the solution from the beaker into the 100 mL volumetric flask.

  • Rinse the beaker two to three times with small amounts of deionized water, transferring the rinsate into the volumetric flask each time. This quantitative transfer ensures no solute is left behind.

  • Continue adding deionized water to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

Step 5: Sterilization and Storage (Application-Dependent) For biological applications, such as cell culture, sterilization is required.

  • Filtration : Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile storage bottle. This method both sterilizes the solution and removes any fine particulates.

  • Labeling : Clearly label the storage bottle with the name of the solution ("100 mM Disodium Cupric EDTA"), the preparation date, and your initials.

  • Storage : Store the solution at 4°C, protected from light, to maximize its shelf life.[12][15] A properly prepared and stored stock solution is stable for several months.[14]

Workflow Visualization

The following diagram illustrates the logical flow of the preparation protocol.

G cluster_prep Preparation cluster_final Finalization cluster_store Storage calc 1. Calculate Mass (4.518 g for 100mL of 100mM) weigh 2. Weigh Reagent (Use analytical balance) calc->weigh dissolve 3. Dissolve in ~80% Final Volume (Stir until clear blue solution forms) weigh->dissolve q_transfer 4. Quantitative Transfer (Transfer to 100mL volumetric flask) dissolve->q_transfer adjust_vol 5. Adjust to Final Volume (Add H₂O to calibration mark) q_transfer->adjust_vol homogenize 6. Homogenize (Cap and invert 15-20 times) adjust_vol->homogenize filter 7. Filter (Optional) (Use 0.22µm filter for sterile applications) homogenize->filter store 8. Store Solution (Label and store at 4°C, protected from light) filter->store

Caption: Workflow for preparing Cu-EDTA stock solution.

Conclusion

This application note provides a robust and reliable protocol for the preparation of disodium cupric ethylenediaminetetraacetate trihydrate stock solutions. By adhering to these steps, which integrate principles of chemical accuracy and laboratory safety, researchers can produce a high-quality reagent suitable for a wide range of scientific applications. The stability and purity of this stock solution are paramount for achieving reproducible and meaningful experimental outcomes.

References

  • Helmenstine, A. M. (2020, July 6). How to Make EDTA Solution. Science Notes. Retrieved from [Link]

  • Sharebiology. (2019, August 29). Preparation of EDTA solution. Retrieved from [Link]

  • Science IRL. (2022, September 21). Preparing EDTA stock solutions [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5351624, Disodium cupric EDTA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44149894, Copper disodium EDTA. Retrieved from [Link]

  • Foodchem. (2015, June 29). Applications and Uses of Disodium EDTA. Retrieved from [Link]

  • Chemignition. (2025, July 1). Disodium EDTA Storage Conditions & Shelf Life | Packaging Guide. Retrieved from [Link]

  • Chemignition. (2025, July 1). Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications. Retrieved from [Link]

  • American Elements. (n.d.). Copper Disodium EDTA. Retrieved from [Link]

  • Dr. Paul Lohmann. (n.d.). Disodium edetate dihydrate. Retrieved from [Link]

  • FAO JECFA. (2003). Disodium Ethylenediaminetetraacetate. Retrieved from [Link]

  • Biomol. (2018, June 19). EDTA DISODIUM Safety Data Sheet. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: ethylenediaminetetraacetic acid, disodium salt, dihydrate. Retrieved from [Link]

  • Haz-Map. (n.d.). Copper disodium EDTA. Retrieved from [Link]

  • MedChemExpress. (n.d.). Cu(Ⅱ)-EDTA disodium tetrahydrate. Retrieved from [Link]

Sources

Application

protocol for using disodium cupric EDTA trihydrate in metalloenzyme assays

Application Note: Protocols for the Utilization of Disodium Cupric EDTA Trihydrate in Metalloenzyme Assays Introduction & Mechanistic Rationale In metalloenzyme research and drug development, precisely controlling the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Utilization of Disodium Cupric EDTA Trihydrate in Metalloenzyme Assays

Introduction & Mechanistic Rationale

In metalloenzyme research and drug development, precisely controlling the introduction of transition metals is a critical experimental hurdle. When studying copper-dependent enzymes—such as Cu,Zn-Superoxide Dismutase (SOD), Carbonic Anhydrase variants, or environmental monooxygenases—researchers often avoid using free aqueous Cu²⁺ (e.g., CuSO₄). Free copper ions are prone to precipitating as insoluble hydroxides at physiological pH, binding non-specifically to surface histidines, and generating reactive oxygen species (ROS) via Fenton-like chemistry.

To circumvent these artifacts, Disodium Cupric EDTA Trihydrate (Cu-EDTA) is employed as a highly stable "metal buffer" 1[1]. With a thermodynamic stability constant (log K) of approximately 18.8, Cu-EDTA restricts the free Cu²⁺ concentration to the femtomolar range. However, because the active sites of specific apo-metalloenzymes possess an even higher affinity for copper than EDTA, Cu-EDTA facilitates a kinetically accessible, thermodynamically driven transfer of Cu²⁺ directly into the catalytic pocket 2[2].

Additionally, Cu-EDTA serves as a direct substrate for bioremediation enzymes like EDTA monooxygenase (EmoA) 3[3] and acts as a precise spin standard for Electron Paramagnetic Resonance (EPR) spectroscopy[1][2]. Utilizing pre-crystallized Disodium Cupric EDTA Trihydrate ensures a perfect 1:1 Cu:EDTA stoichiometry, preventing the toxicity of trace free copper or the unintended stripping of native structural metals (like Zn²⁺) by trace free EDTA 4[4].

Quantitative Data & Reagent Parameters

To understand the necessity of Cu-EDTA over free copper salts, consider the thermodynamic and kinetic parameters summarized below.

Table 1: Comparison of Copper Sources in Metalloenzyme Assays

ParameterFree Cu²⁺ (e.g., CuSO₄)Disodium Cupric EDTA Trihydrate
Aqueous Speciation (pH 7.4) Prone to Cu(OH)₂ precipitationStable, soluble Cu-EDTA²⁻ complex
Free [Cu²⁺] in Solution High (Millimolar/Micromolar)Ultra-low (Femtomolar)
Non-Specific Protein Binding High (binds surface Cys/His residues)Negligible (sterically hindered by EDTA)
Fenton Chemistry / ROS Risk HighSuppressed
Primary Assay Application General heavy metal toxicity screensPrecision apoenzyme reconstitution; EmoA substrate

Table 2: Expected Recovery Parameters in Apo-SOD Reconstitution

Reconstitution MethodSpecific Activity Recovery (%)EPR Signal Fidelity
Mock (Buffer Only)< 1%None
Direct CuSO₄ Addition40 - 60% (High aggregation)Distorted (non-specific binding)
Cu-EDTA Metal Buffer > 95% Native superhyperfine splitting

Experimental Protocols

Protocol 1: Controlled Reconstitution of Apo-Cu,Zn-SOD using Cu-EDTA

Causality Note: This protocol utilizes MOPS buffer rather than Tris or Phosphate. Tris acts as a weak metal chelator, and Phosphate can precipitate trace metals, both of which disrupt the precise thermodynamic equilibrium established by the Cu-EDTA buffer.

Step 1: Preparation of the Metal Buffer

  • Dissolve Disodium Cupric EDTA Trihydrate (MW: 397.74 g/mol ) in 50 mM MOPS buffer (pH 7.4) to create a 10 mM stock solution.

  • Dilute the stock to a working concentration of 1 mM Cu-EDTA in the same buffer.

Step 2: Apoenzyme Equilibration

  • Obtain fully demetalated Apo-SOD (verified by <1% baseline catalytic activity).

  • Suspend the Apo-SOD in 50 mM MOPS buffer (pH 7.4) at a concentration of 10 µM.

  • Slowly titrate the 1 mM Cu-EDTA working solution into the Apo-SOD suspension to achieve a final Cu-EDTA concentration of 50 µM (a 5-fold molar excess of copper to enzyme).

Step 3: Incubation and Self-Validating Recovery

  • Incubate the mixture at 4°C for 12–16 hours under gentle agitation. The thermodynamic drive will selectively pull Cu²⁺ from the EDTA complex into the high-affinity active site of the SOD.

  • Dialyze the mixture extensively against metal-free 50 mM MOPS buffer to remove the resulting free EDTA and any remaining Cu-EDTA complex.

  • Self-Validation: Assay the dialyzed enzyme for superoxide dismutase activity using a standard cytochrome c reduction assay. Compare the specific activity against a mock-reconstituted control (Apo-SOD incubated with metal-free buffer) to confirm that activity restoration is strictly dependent on the Cu-EDTA transfer.

ThermodynamicTransfer CuEDTA Cu-EDTA Complex (Metal Buffer) HoloEnz Holo-Metalloenzyme (Active Cu-bound) CuEDTA->HoloEnz Cu2+ Transfer (log K > 18.8) FreeEDTA Free EDTA (Byproduct) CuEDTA->FreeEDTA Ligand Displacement ApoEnz Apo-Metalloenzyme (Inactive) ApoEnz->HoloEnz Active Site Insertion

Thermodynamic transfer of Cu2+ from Cu-EDTA buffer to apo-metalloenzyme active sites.

Protocol 2: Cu-EDTA Degradation Assay (EmoA Monooxygenase)

Causality Note: EmoA is an FMNH₂-dependent monooxygenase that breaks down metal-EDTA complexes. Because FMNH₂ is highly unstable and rapidly auto-oxidizes, this assay utilizes a coupled system where a flavin reductase continuously regenerates FMNH₂ at the expense of NADH. Tracking NADH oxidation at 340 nm provides a real-time, self-validating readout of Cu-EDTA degradation.

Step 1: Reaction Mixture Assembly

  • In a UV-compatible quartz cuvette, combine the following in 50 mM PIPES buffer (pH 7.2):

    • 0.2 mM NADH

    • 10 µM FMN

    • 1 U/mL Flavin Reductase (to maintain the FMNH₂ pool)

    • 1 mM Disodium Cupric EDTA Trihydrate (Substrate)

  • Blank the spectrophotometer at 340 nm to establish a baseline absorbance.

Step 2: Initiation and Spectrophotometric Monitoring

  • Initiate the reaction by adding purified EmoA enzyme (final concentration: 0.5 µM).

  • Monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 30°C.

  • Self-Validation: Run a parallel control lacking the Cu-EDTA substrate. Any NADH oxidation observed in the control represents background auto-oxidation of FMNH₂ and must be subtracted from the experimental rate to yield the true Cu-EDTA degradation kinetics.

AssayWorkflow Substrate 1. Prepare 1 mM Cu-EDTA Substrate Enzyme 2. Add EmoA, FMNH2, & O2 Substrate->Enzyme Incubate 3. Incubate at 30°C (Include Blank Control) Enzyme->Incubate Measure 4. Measure NADH Oxidation (340 nm) Incubate->Measure

Step-by-step workflow for the EmoA monooxygenase Cu-EDTA degradation assay.

References

  • 4 - Princeton University.

  • 3 - PubMed Central (PMC), National Institutes of Health.

  • 1 - Scholars Junction, Mississippi State University. 4.2 - Journal of Biological Chemistry (via Scribd Archive).

Sources

Method

formulation of foliar fertilizers with disodium cupric ethylenediaminetetraacetate trihydrate

Application Note: Formulation and Delivery Protocols for Disodium Cupric Ethylenediaminetetraacetate Trihydrate (Cu-EDTA) Foliar Fertilizers Executive Summary Copper is an essential transition metal required for critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Delivery Protocols for Disodium Cupric Ethylenediaminetetraacetate Trihydrate (Cu-EDTA) Foliar Fertilizers

Executive Summary

Copper is an essential transition metal required for critical plant physiological processes, including photosynthetic electron transport, mitochondrial respiration, and cell wall lignification. However, formulating copper for foliar application presents significant physicochemical challenges. Unchelated copper salts (e.g., copper sulfate) are prone to precipitation in tank mixes and can cause severe phytotoxicity via uncontrolled ionic influx[1].

This application note details the formulation, mechanistic rationale, and quality-controlled delivery of Disodium cupric ethylenediaminetetraacetate trihydrate ( Na2​CuEDTA⋅3H2​O ). By utilizing this hexadentate chelate, researchers and agricultural scientists can achieve a self-validating, highly bioavailable foliar spray that ensures controlled micronutrient assimilation without the risk of formulation degradation.

Mechanistic Rationale: The Causality of Chelation

To design an effective foliar formulation, one must understand the causality behind the excipient and active agricultural ingredient (AAI) interactions:

  • Ionic Shielding & Compatibility: In an unchelated state, Cu2+ rapidly reacts with phosphates and sulfates present in water or concurrent fertilizer mixes, forming insoluble precipitates. EDTA fully encapsulates the Cu2+ ion, neutralizing its reactive positive charge[1]. This allows the formulation to remain 100% water-soluble (up to 1,200 g/L at 20°C) and compatible with a wide range of crop protection products[2].

  • Cuticular Penetration: The leaf cuticle is a highly lipophilic barrier interspersed with aqueous pores. Cu-EDTA remains stable in the aqueous phase of the applied droplet. The strategic addition of non-ionic surfactants reduces the droplet's surface tension, allowing the formulation to spread uniformly and penetrate these aqueous pores via concentration gradients[3].

  • Cellular Assimilation: Once the Cu-EDTA complex reaches the apoplast (cell wall matrix), it undergoes ligand exchange or enzymatic reduction at the plasma membrane. The freed Cu2+ is then transported into the symplast via specific copper transporters (COPT), where it acts as a vital cofactor for plastocyanin (photosynthesis) and polyphenol oxidase (lignin synthesis)[2][4].

G A Foliar Application (Cu-EDTA + Surfactant) B Cuticular Penetration (via Aqueous Pores) A->B Reduced surface tension C Apoplastic Transport (Cell Wall Matrix) B->C Concentration gradient D Plasma Membrane (Ligand Exchange) C->D Chelate dissociation E Symplastic Assimilation (Intracellular Transport) D->E Cu transporter (COPT) F Plastocyanin (Photosynthesis) E->F G Polyphenol Oxidase (Lignin Synthesis) E->G

Fig 1. Mechanistic pathway of Cu-EDTA foliar uptake and cellular assimilation.

Formulation Architecture

A robust foliar spray must balance the AAI with necessary adjuvants to ensure stability and uptake. Table 1 summarizes the quantitative parameters required for a field-ready Cu-EDTA formulation.

Table 1: Quantitative Formulation Parameters

ComponentFunctionOptimal ConcentrationCausality / Rationale
Cu-EDTA (14-15% Cu) Active Micronutrient0.5 – 1.0 g/LProvides therapeutic copper levels without exceeding phytotoxicity thresholds[5][6].
Non-ionic Surfactant Wetting Agent0.05% – 0.1% (v/v)Reduces contact angle; prevents droplet run-off; enhances cuticular pore entry[3][5].
Citric Acid / Buffer pH ModifierQS to pH 5.0 – 6.5Maintains the EDTA complex stability (optimal pH 4-9) and matches the natural slight acidity of the leaf surface[5][7].
Deionized Water CarrierQS to 100%Prevents premature complexation with hard water cations ( Ca2+ , Mg2+ ) during master batching.

Step-by-Step Formulation & Application Protocol

The following protocol is designed as a self-validating system. Each step includes a physical or chemical check to ensure the integrity of the final product.

W S1 Step 1: Water Prep (Deionized, 20°C) S2 Step 2: Cu-EDTA Dissolution S1->S2 S3 Step 3: Adjuvant Integration S2->S3 S4 Step 4: QC & pH Adjustment S3->S4 S5 Step 5: Field Application S4->S5

Fig 2. Step-by-step workflow for Cu-EDTA foliar fertilizer formulation.

Phase 1: Master Batch Preparation
  • Solvent Preparation: Fill a clean, inert mixing vessel with 50% of the required total volume of deionized water at 20°C[8].

    • Causality: Starting with half the volume prevents overflow during vortexing and allows precise final volume adjustment.

  • Cu-EDTA Dissolution: Gradually introduce the Na2​CuEDTA⋅3H2​O microgranules under continuous mechanical agitation. Do not pre-mix the powder into a paste[5].

    • Self-Validation Check: The solution must transition to a clear, deep blue liquid with absolutely zero particulate matter. If particulates remain, increase agitation time. Do not heat above 40°C to avoid degrading the chelate.

  • Adjuvant Integration: Add the non-ionic wetting agent (e.g., 0.5 – 1.0 mL per Liter of final volume)[5].

    • Causality: Adding the surfactant after the heavy metal chelate dissolves prevents excessive foaming and air entrapment during the high-shear dissolution phase.

  • Volume & pH Adjustment: Add the remaining deionized water to reach the final volume. Measure the pH and adjust to 5.0 – 6.5[7].

    • Self-Validation Check: A pH outside the 4.0 – 9.0 range risks destabilizing the EDTA-Copper bond, leading to precipitation[5].

Phase 2: Field Application Methodology
  • Timing & Environment: Apply the formulation during the early morning or late afternoon[1].

    • Causality: High temperatures and intense UV radiation cause rapid droplet evaporation. If the water evaporates too quickly, the Cu-EDTA crystallizes on the leaf surface before cuticular penetration can occur, rendering it biologically unavailable and risking localized leaf burn.

  • Delivery Mechanics: Use a fine mist sprayer calibrated to deliver 500 L/ha for broadacre crops or up to 1000 L/ha for dense orchards[6][8].

    • Causality: Fine droplets maximize the surface-area-to-volume ratio, ensuring uniform leaf coverage without inducing gravitational run-off.

  • Observation & Efficacy Tracking: Monitor the crop for 14 to 28 days post-application.

    • Self-Validation Check: Successful assimilation will result in the correction of deficiency symptoms (e.g., reversal of young leaf distortion, twisting, or whitening)[2][6].

Quality Control & Troubleshooting

Even with strict protocols, environmental or mechanical variables can introduce formulation errors. Use Table 2 to diagnose and resolve common issues.

Table 2: Quality Control Matrix

Symptom / Failure ModeRoot Cause AnalysisCorrective Action
Precipitate formation in tank Incompatible tank mix (e.g., strong alkaline agents or unchelated metals competing for solubility).Perform a jar test prior to full-scale mixing[8]. Ensure tank pH remains < 7.0.
Poor leaf wetting / Run-off Insufficient surfactant concentration; high surface tension of the carrier water.Increase non-ionic surfactant to 0.1% v/v to ensure a thin film of moisture coats the leaves[3][5].
Necrotic spotting on foliage Phytotoxicity due to rapid droplet evaporation, overdose, or application during peak insolation[1][9].Restrict spraying to low-insolation hours. Verify dilution rate does not exceed 1.5 kg/ha of active Cu-EDTA[8].

References

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of disodium cupric ethylenediaminetetraacetate trihydrate in organic solvents

Welcome to the Advanced Applications Support Center. As drug development and organometallic catalysis increasingly rely on complex formulations, researchers frequently encounter phase-incompatibility issues.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development and organometallic catalysis increasingly rely on complex formulations, researchers frequently encounter phase-incompatibility issues. One of the most common challenges is solubilizing highly polar coordination complexes—specifically, disodium cupric ethylenediaminetetraacetate trihydrate (CuNa₂EDTA·3H₂O)—in organic solvents.

This guide is designed by our Senior Application Scientists to provide you with the thermodynamic causality behind these solubility barriers and the field-proven methodologies to overcome them.

Part 1: Physicochemical Profiling & The Causality of Insolubility

To troubleshoot solubility, we must first understand the thermodynamic forces at play. CuNa₂EDTA is an ionic salt consisting of a bulky, divalent anionic complex [Cu(EDTA)]2− and two sodium cations ( Na+ ). The insolubility of this complex in standard organic solvents is driven by its high lattice energy and robust hydration sphere. Non-polar solvents lack the dielectric constant required to separate these charges and the hydrogen-bonding capacity to strip the tightly bound water molecules.

Table 1: Physicochemical Properties & Solvation Impact

PropertyValueCausality / Impact on Solubilization
Chemical Formula C₁₀H₁₂CuN₂Na₂O₈ · 3H₂OThe trihydrate form introduces tightly bound water molecules, increasing the energy barrier for dissolution in anhydrous organic solvents.
Water Solubility ~1200 g/L at 20°C[1]Extremely high aqueous solubility confirms the compound's highly polar, ionic nature.
LogP -7.41 to -1.0[2]A highly negative partition coefficient dictates that the molecule will actively partition out of lipid/organic phases and resist direct solvation.
Solubility in Ethanol < 0.1 mg/mLProtic but low-dielectric solvents cannot overcome the strong ionic lattice energy of the Na+ counter-ions.
Solubility in DMSO ~1-5 mg/mLPolar aprotic solvents can partially solvate the complex, but require kinetic energy (heat/sonication) to disrupt the crystal lattice.
Part 2: Solubilization Strategy Workflow

Before proceeding to the troubleshooting Q&A, consult the decision tree below to identify the optimal solubilization strategy based on your solvent system and end-use application.

G N1 CuNa2EDTA in Organic Solvent N2 Solvent Polarity? N1->N2 N3 Polar Aprotic (DMSO, DMF) N2->N3 High N4 Non-Polar (DCM, Hexane) N2->N4 Low N5 Direct Solubilization + Water Co-solvent N3->N5 N6 Application Type? N4->N6 N7 Catalysis / Synthesis N6->N7 N8 Lipid Formulation N6->N8 N9 Phase Transfer Catalysis (e.g., TBAB) N7->N9 N10 Reverse Micelles (e.g., AOT/Isooctane) N8->N10

Caption: Workflow for solubilizing CuNa2EDTA based on solvent polarity and application.

Part 3: Troubleshooting Q&A

Q1: I need to perform a catalytic reaction with Cu-EDTA in a non-polar solvent like Dichloromethane (DCM). How can I force the complex into the organic phase? A: You must alter the lipophilicity of the complex by replacing the hard, hydrophilic sodium cations with bulky, lipophilic organic cations. This is achieved via counter-ion exchange using a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[3]. The resulting [Cu(EDTA)][TBA]2​ complex is highly soluble in solvents like DCM, chloroform, and toluene. The long alkyl chains of the TBA+ ions shield the polar core and provide favorable van der Waals interactions with the organic solvent. (See Protocol 1 below).

Q2: How can I formulate Cu-EDTA into a lipid-based or hydrophobic carrier system for drug delivery without altering its chemical identity? A: If regulatory or experimental constraints prevent you from swapping the sodium counter-ions, you must use a surfactant-based nanocarrier, such as a reverse micelle (water-in-oil microemulsion). By using an anionic surfactant like sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in a non-polar solvent (e.g., isooctane), you create nanoscale aqueous pools[4]. The CuNa₂EDTA remains dissolved in the trapped water core, while the hydrophobic tails of the surfactant interface with the bulk organic solvent. (See Protocol 2 below).

Q3: Are there any organic solvents that can dissolve CuNa₂EDTA directly without additives? A: Yes, but only highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and even then, solubility is kinetically limited. To maximize direct dissolution, use a co-solvency approach: dissolve the CuNa₂EDTA in a minimal volume of HPLC-grade water first, then dilute this concentrated aqueous stock into the polar organic solvent. Note that exceeding a 10-15% v/v water threshold may cause precipitation of other organic-soluble reagents in your assay.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Counter-Ion Exchange for Enhanced Organic Solubility (Phase Transfer)

Use this protocol when preparing Cu-EDTA for organic synthesis or catalysis in non-polar solvents.

Mechanistic Rationale: By leveraging biphasic stirring, the water-soluble Na+ ions are driven into the aqueous bulk, while the lipophilic TBA+ ions pair with the [Cu(EDTA)]2− anion, pulling it across the interface into the organic layer.

  • Aqueous Preparation: Dissolve 100 mg of CuNa₂EDTA·3H₂O in 5 mL of deionized water. The solution will be a vibrant, optically clear blue.

  • Organic Preparation: Dissolve 2.5 molar equivalents (to ensure complete exchange) of Tetrabutylammonium Bromide (TBAB) in 5 mL of Dichloromethane (DCM). This solution will be colorless.

  • Biphasic Mixing: Combine the two solutions in a separatory funnel or sealed vial. Stir vigorously (1000 RPM) for 30 minutes at room temperature.

  • Phase Separation: Halt stirring and allow the phases to separate for 10 minutes.

  • Self-Validation Check: Observe the layers. The bottom organic layer (DCM) will have turned deep blue, while the top aqueous layer will become nearly colorless. This visual shift is a self-validating indicator that the [Cu(EDTA)]2− complex has successfully partitioned into the organic phase.

  • Recovery: Collect the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield the organic-soluble [Cu(EDTA)][TBA]2​ salt.

PTC A Aqueous Phase: [Cu-EDTA]2- + 2Na+ B Interface: Ion Exchange with TBA+ A->B Add TBAB (Stirring) C Organic Phase: [Cu-EDTA]2- + 2TBA+ B->C Phase Transfer

Caption: Mechanism of counter-ion exchange enabling phase transfer of Cu-EDTA into organic solvents.

Protocol 2: Preparation of a Cu-EDTA Reverse Micelle System

Use this protocol for lipid-based formulations or when the sodium counter-ion must be retained.

Mechanistic Rationale: AOT forms reverse micelles in non-polar solvents at specific water-to-surfactant ratios ( W0​=[H2​O]/[Surfactant] ). The CuNa₂EDTA is sequestered within the hydrophilic core, protected from the incompatible organic bulk.

  • Surfactant Solution: Prepare a 0.1 M solution of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) in 10 mL of Isooctane.

  • Payload Preparation: Prepare a highly concentrated aqueous solution of CuNa₂EDTA (e.g., 100 mg/mL).

  • Microemulsification: Add the aqueous CuNa₂EDTA solution dropwise to the AOT/Isooctane solution while gently vortexing. Target a W0​ ratio of 10 to 15 (typically 100-150 µL of water per 10 mL of 0.1 M AOT).

  • Self-Validation Check: Initially, the mixture may appear cloudy (macroemulsion). Continue vortexing or apply mild bath sonication for 2-3 minutes. The system will spontaneously transition into a thermodynamically stable, optically clear (transparent) blue solution . If the solution remains turbid, the water capacity of the micelles has been exceeded; add more AOT/Isooctane to restore clarity.

References
  • ChemicalBook. "Copper disodium EDTA | 14025-15-1." ChemicalBook Database.
  • IRO Group Inc. "Copper Disodium EDTA, EDTA CuNa2." IRO Chemical.
  • ResearchGate. "Micellar-enhanced ultrafiltration process (MEUF) for removing copper from synthetic wastewater containing ligands." Environmental Progress & Sustainable Energy.
  • ChemRxiv. "Optimizing Organic Electrosynthesis through Controlled Voltage Dosing and Artificial Intelligence." ChemRxiv.

Sources

Optimization

Technical Support Center: Enhancing Cellular Uptake of Disodium Cupric Ethylenediaminetetraacetate Trihydrate In Vitro

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium cupric ethylenediaminetetraacetate trihydrate (Cu-EDTA). This guide provides in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium cupric ethylenediaminetetraacetate trihydrate (Cu-EDTA). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges in achieving and quantifying the cellular uptake of this hydrophilic metal chelate in your in vitro experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

I. Understanding the Challenge: The Physicochemical Profile of Cu-EDTA

Disodium cupric ethylenediaminetetraacetate trihydrate is a water-soluble, negatively charged metal complex.[1][2] Its hydrophilic nature and charge present a significant barrier to passive diffusion across the lipophilic cell membrane.[3] Therefore, understanding and manipulating alternative uptake pathways is crucial for successful intracellular delivery.

PropertyValue/DescriptionImplication for Cellular Uptake
Molecular Formula C₁₀H₁₄CuN₂Na₂O₈·3H₂OA relatively large and polar molecule.
Water Solubility HighPoor passive diffusion across lipid membranes.[3]
Charge at Physiological pH AnionicElectrostatic repulsion from the negatively charged cell surface may occur.
Lipophilicity (LogP) Predicted to be lowLow partitioning into the lipid bilayer, hindering passive transport.[4]

II. FAQs: Initial Troubleshooting for Low Cellular Uptake

Here we address the most common initial hurdles researchers face when working with Cu-EDTA.

Question 1: My initial experiments show very low or undetectable intracellular copper levels after exposing cells to Cu-EDTA. What are the most likely reasons?

Low intracellular copper can stem from several factors, ranging from experimental artifacts to the inherent properties of the compound and your cell model. Here’s a prioritized troubleshooting guide:

  • Artifactual Loss of Signal:

    • Adsorption to Plasticware: Metal complexes can adsorb to the surface of cell culture plates, leading to an overestimation of the concentration in the medium and an underestimation of cellular uptake.[5][6] Always include a "no-cell" control (wells with media and Cu-EDTA but no cells) to quantify and correct for this.

    • Inefficient Cell Lysis and Digestion: Incomplete cell lysis or sample digestion for analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) will result in an underestimation of the intracellular copper concentration.[7] Ensure your lysis and acid digestion protocols are optimized for your cell type and sample volume.

  • Compound and Cell-Specific Factors:

    • Low Membrane Permeability: As a hydrophilic and charged molecule, passive diffusion of Cu-EDTA is expected to be minimal.[3]

    • Efflux Pump Activity: Many cells express efflux transporters (e.g., P-glycoprotein, MRPs) that can actively pump foreign compounds out of the cell, preventing accumulation.

    • Cell Type Specificity: The expression levels of potential transporters that may facilitate Cu-EDTA uptake can vary significantly between different cell lines.

Question 2: How can I quickly assess if my low uptake is a real biological phenomenon or an experimental artifact?

To differentiate between genuine low uptake and experimental error, perform the following validation experiments:

  • Concentration- and Time-Dependent Uptake Study: A true biological uptake process should exhibit saturation kinetics at higher concentrations and increase over time until a steady state is reached. If you observe a linear increase with no saturation, it might indicate non-specific binding or membrane disruption.

  • Temperature Dependence: Active transport and endocytosis are energy-dependent processes that are significantly reduced at lower temperatures.[8] Incubating cells with Cu-EDTA at 4°C should substantially decrease uptake compared to 37°C. If the uptake is similar at both temperatures, it suggests passive diffusion or non-specific binding.

  • Positive Control: Use a compound known to be readily taken up by your cell line to validate your experimental workflow, from cell handling to final analysis.

III. Advanced Troubleshooting & Mechanistic Studies

Once you have validated your experimental system and confirmed that the low uptake is a biological challenge, the next step is to investigate and manipulate the potential uptake pathways.

Question 3: What are the potential cellular uptake mechanisms for Cu-EDTA, and how can I investigate them?

The uptake of a hydrophilic, anionic metal chelate like Cu-EDTA is likely mediated by one or more of the following pathways:

  • Transporter-Mediated Uptake:

    • Copper Transporters: The human copper transporter 1 (CTR1) is a primary route for copper entry into cells. While its canonical substrate is Cu(I), it has been implicated in the uptake of platinum-based drugs, suggesting it may transport other metal complexes.[9]

    • Organic Anion Transporters (OATs): OATs are a family of transporters that mediate the uptake of a wide range of anionic compounds, including drugs and toxins.[10][11] Given the anionic nature of Cu-EDTA, OATs present a plausible uptake route.

  • Endocytosis:

    • This process involves the engulfment of extracellular material into vesicles. For a soluble compound like Cu-EDTA, this would likely occur via pinocytosis (cell drinking).[9]

The following experimental workflow can help elucidate the dominant uptake pathway(s):

Uptake Mechanism Workflow start Validated Low Uptake of Cu-EDTA transporter_inhibition Inhibit Potential Transporters (e.g., with excess copper for CTR1, probenecid for OATs) start->transporter_inhibition Hypothesis 1 endocytosis_inhibition Inhibit Endocytosis Pathways (e.g., with chlorpromazine, genistein, amiloride) start->endocytosis_inhibition Hypothesis 2 measure_uptake Quantify Intracellular Copper (ICP-MS) transporter_inhibition->measure_uptake endocytosis_inhibition->measure_uptake analyze_results Analyze Reduction in Uptake measure_uptake->analyze_results conclusion_transporter Transporter-Mediated Uptake Implicated analyze_results->conclusion_transporter Significant Reduction conclusion_endocytosis Endocytosis-Mediated Uptake Implicated analyze_results->conclusion_endocytosis Significant Reduction conclusion_other Other Mechanisms or Ineffective Inhibition analyze_results->conclusion_other No Significant Change

Caption: Workflow for elucidating Cu-EDTA uptake mechanisms.

Question 4: Can you provide a table of common inhibitors for studying uptake pathways?

When using chemical inhibitors, it is crucial to perform cytotoxicity assays to ensure that the observed reduction in uptake is not due to cell death.[12][13] Always include a vehicle control and test a range of inhibitor concentrations.

PathwayInhibitorMechanism of ActionTypical ConcentrationPotential Pitfalls
Clathrin-mediated Endocytosis ChlorpromazineInhibits clathrin-coated pit formation.[14]10-30 µMCan cause cytotoxicity and has off-target effects.[15]
Caveolae-mediated Endocytosis GenisteinTyrosine kinase inhibitor that disrupts caveolae formation.[12]50-200 µMBroad specificity, can affect other signaling pathways.
Macropinocytosis AmilorideInhibits the Na+/H+ exchanger required for macropinocytosis.[9]50-100 µMCan have effects on intracellular pH.
Organic Anion Transporters (OATs) ProbenecidA general inhibitor of OATs.100-1000 µMMay not inhibit all OAT isoforms with equal potency.

IV. Enhancing Cellular Uptake: Formulation Strategies

If the intrinsic uptake of Cu-EDTA is too low for your application, consider these formulation strategies to enhance its delivery.

Question 5: What approaches can I take to improve the cellular uptake of Cu-EDTA?

Improving the uptake of hydrophilic compounds typically involves either modifying the molecule itself or using a carrier system.

  • Lipid-Based Formulations: Encapsulating Cu-EDTA in liposomes or lipid nanoparticles can facilitate its entry into cells via membrane fusion or endocytosis.

  • Prodrug Approach: Modifying the Cu-EDTA complex with a lipophilic moiety that can be cleaved off inside the cell can enhance its ability to cross the cell membrane via passive diffusion.[4]

  • Cell-Penetrating Peptides (CPPs): Conjugating Cu-EDTA to a CPP can promote its uptake through various mechanisms, including direct translocation and endocytosis.

  • Nanoparticle Encapsulation: Loading Cu-EDTA into polymeric nanoparticles can protect it from degradation and facilitate its uptake through endocytosis.[16]

Uptake Enhancement Strategies cluster_mechanisms Enhanced Uptake Mechanisms CuEDTA Cu-EDTA strategies Formulation Strategies Lipid-Based Carriers (Liposomes) Prodrug Modification Cell-Penetrating Peptide (CPP) Conjugation Nanoparticle Encapsulation CuEDTA->strategies membrane_fusion Membrane Fusion/ Endocytosis strategies:f1->membrane_fusion passive_diffusion Increased Passive Diffusion strategies:f2->passive_diffusion cpp_uptake CPP-Mediated Translocation/Endocytosis strategies:f3->cpp_uptake np_endocytosis Nanoparticle Endocytosis strategies:f4->np_endocytosis

Caption: Strategies to enhance Cu-EDTA cellular uptake.

V. Experimental Protocols

Protocol 1: General Procedure for Quantifying Intracellular Copper by ICP-MS

This protocol provides a robust framework for measuring the cellular uptake of Cu-EDTA.

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and approximately 80-90% confluent at the time of the experiment. Include 3 wells for your experimental conditions, 3 for a no-cell control (adsorption blank), and 3 for cell number determination.[5]

  • Incubation: The following day, replace the medium with fresh medium containing the desired concentration of Cu-EDTA. For the no-cell control wells, add the same medium. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C.

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular Cu-EDTA. This step is critical to avoid overestimation of uptake.

  • Cell Harvesting and Lysis:

    • For cell counting, trypsinize the cells from the designated wells and count using a hemocytometer or automated cell counter.

    • For ICP-MS analysis, add an appropriate lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.

  • Sample Digestion:

    • CAUTION: This step must be performed in a fume hood with appropriate personal protective equipment.

    • Transfer a known volume of the cell lysate to a digestion tube. Add high-purity nitric acid (e.g., 70%) and heat the samples until the organic matter is completely digested and the solution is clear.[7]

  • ICP-MS Analysis:

    • Dilute the digested samples to a final volume with ultrapure water.

    • Prepare a calibration curve using copper standards in a matrix that matches your final sample matrix (i.e., containing the same concentration of acid).

    • Analyze the samples by ICP-MS to determine the copper concentration.[9]

  • Data Normalization: Express the intracellular copper concentration as ng or pg of copper per million cells or per mg of total protein.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is essential to determine the non-toxic concentration range of Cu-EDTA for your cell line before conducting uptake studies.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment: The next day, treat the cells with a range of Cu-EDTA concentrations for the same duration as your planned uptake experiment. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).[13]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). For uptake studies, use concentrations well below the IC₅₀.

VI. References

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (2020). MDPI. [Link]

  • Exploring the cellular accumulation of metal complexes. (2010). Dalton Transactions. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls. (2010). PubMed. [Link]

  • The role of endocytic pathways in cellular uptake of plasma non-transferrin iron. (2025). ResearchGate. [Link]

  • How to Properly Document Sources in Technical Writing. (2024). Medium. [Link]

  • Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure. (n.d.). Springer. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2021). RSC Publishing. [Link]

  • The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls. (2009). PMC. [Link]

  • Agilent ICP-MS Interactive Troubleshooting tool for High background. (n.d.). Agilent. [Link]

  • Disodium cupric EDTA | C10H16CuN2NaO8+3 | CID 5351624. (n.d.). PubChem. [Link]

  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (n.d.). PMC. [Link]

  • ICP-MS Interactive Troubleshooting tool for high background problems. (n.d.). Agilent. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. (2025). IntechOpen. [Link]

  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (2025). ResearchGate. [Link]

  • Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. (2014). Beilstein Journals. [Link]

  • The effect of lipophilic substituents on the biological properties of EDTA complexes containing paramagnetic metal ions. (n.d.). PubMed. [Link]

  • Determination of Cellular Uptake and Endocytic Pathways. (2019). PubMed. [Link]

  • Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. (n.d.). PMC. [Link]

  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]

  • Predicting permeability coefficient in ADMET evaluation by using different membranes-interaction QSAR. (2005). PubMed. [Link]

  • High Background Issues. (2024). Reddit. [Link]

  • Ten simple rules for responsible referencing. (2018). PMC. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. [Link]

  • Roles of Dynamic Metal Speciation and Membrane Permeability in Metal Flux through Lipophilic Membranes: General Theory and Experimental Validation with Nonlabile Complexes. (2007). Langmuir. [Link]

  • Common Issues And Practical Solutions in ICP-MS Analysis. (2026). ALWSCI. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • Citation Best Practices. (n.d.). Washington State University. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). ResearchGate. [Link]

  • Passive membrane permeability. (2024). Helmholtz-Zentrum für Umweltforschung UFZ. [Link]

  • from the design of cellular models to evaluate antioxidant activity to the characterization of metal complexes in cells. (2025). HAL Open Science. [Link]

  • Determination of Cellular Uptake and Endocytic Pathways. (2019). PMC. [Link]

  • Disodium cupric EDTA | C10H16CuN2NaO8+3 | CID 5351624. (n.d.). PubChem. [Link]

  • Uptake of metal cations by fibroblasts in vitro. (n.d.). SciSpace. [Link]

  • Cellular uptake mechanisms and toxicity of quantum dots in dendritic cells. (n.d.). PMC. [Link]

  • Two-Step Preparation of Protein-Decorated Biohybrid Quantum Dot Nanoparticles for Cellular Uptake. (2023). MDPI. [Link]

  • Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications. (n.d.). PMC. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). PMC. [Link]

  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. (n.d.). MDPI. [Link]

  • Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). (n.d.). PMC. [Link]

  • ElogPoct: a tool for lipophilicity determination in drug discovery. (n.d.). PubMed. [Link]

  • Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. (2010). MDPI. [Link]

  • Major role of organic anion transporters in the uptake of phenolsulfonphthalein in the kidney. (n.d.). Europe PMC. [Link]

  • DISODIUM ETHYLENEDIAMINETETRAACETATE. (n.d.). FAO. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Copper Release from Disodium Cupric Ethylenediaminetetraacetate (Cu-EDTA)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium cupric ethylenediaminetetraacetate (Cu-EDTA). This guide provides in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium cupric ethylenediaminetetraacetate (Cu-EDTA). This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize and control the release of copper ions in your experiments. The stability of the Cu-EDTA complex is paramount, and understanding the factors that influence its dissociation is critical for reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is disodium cupric ethylenediaminetetraacetate (Cu-EDTA) and why is it so stable?

Disodium cupric ethylenediaminetetraacetate is a coordination complex where a central copper ion (Cu²⁺) is chelated by the ethylenediaminetetraacetate (EDTA) ligand. EDTA is a hexadentate ligand, meaning it forms six coordinate covalent bonds with the copper ion, effectively surrounding it.[1][2] This multidentate binding, known as the chelate effect, results in a significantly more stable complex compared to those formed with monodentate ligands.[3][4][5] The high stability constant (log K ≈ 18.8) of the Cu-EDTA complex indicates a strong tendency for its formation and resistance to dissociation under standard conditions.[3][4]

Q2: What are the primary factors that influence the rate of copper release from Cu-EDTA?

The release of copper from the Cu-EDTA complex is primarily influenced by:

  • pH: The stability of the Cu-EDTA complex is highly pH-dependent.[6]

  • Presence of Competing Ions: Other metal ions with a high affinity for EDTA can displace the copper ion.

  • Temperature: Temperature can affect the dissociation kinetics of the complex.

  • Photodegradation: Exposure to UV light can induce the degradation of the EDTA ligand, leading to copper release.[7]

  • Ionic Strength: The ionic strength of the solution can influence the complex's stability, particularly in alkaline conditions.[8]

Q3: How can I measure the concentration of free copper ions in my solution?

Several analytical techniques are available to quantify free copper ions in the presence of the Cu-EDTA complex. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. Common methods include:

  • Ion-Selective Electrodes (ISEs): Copper ISEs provide a direct and real-time measurement of free Cu²⁺ activity.[9][10][11]

  • Spectrophotometry: This method involves the use of a chromogenic reagent that selectively forms a colored complex with free copper ions, allowing for quantification via absorbance measurements.[12][13][14]

  • Electrochemical Methods: Techniques like anodic stripping voltammetry (ASV) offer high sensitivity for trace-level copper ion detection.[12][15][16][17][18]

  • Inductively Coupled Plasma (ICP) Techniques: ICP-OES and ICP-MS can determine the total copper concentration, which, when compared with the concentration of the complex, can help infer the free copper concentration.[12]

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at controlling and measuring copper release from Cu-EDTA.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or Unpredictable Copper Release Fluctuations in pH: The stability of the Cu-EDTA complex is significantly reduced in acidic conditions (pH < 6).[19][20] Protons compete with the copper ion for the EDTA ligand, leading to dissociation.1. Monitor and Control pH: Use a calibrated pH meter to regularly monitor the pH of your solution. 2. Utilize Buffers: Employ a suitable buffer system (e.g., acetate buffer for pH 4-5.5) to maintain a stable pH throughout the experiment.[11][21] This prevents unintended shifts in equilibrium.
Temperature Variations: The dissociation of Cu-EDTA is an equilibrium process that can be influenced by temperature changes.1. Maintain Constant Temperature: Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). 2. Record Temperature: Always record the temperature at which experiments are performed to ensure reproducibility.
Presence of Competing Metal Ions: Other metal ions with a high affinity for EDTA (e.g., Fe³⁺) can displace copper from the complex.[22]1. Analyze for Contaminants: If unexpected copper release occurs, analyze your reagents and sample matrix for potential competing metal ions using techniques like ICP-OES or AAS. 2. Use High-Purity Reagents: Minimize contamination by using high-purity water and reagents.
Difficulty in Detecting Low Levels of Free Copper Low Sensitivity of Analytical Method: The chosen analytical method may not be sensitive enough to detect the low concentrations of free copper being released.1. Select a More Sensitive Technique: Consider using electrochemical methods like anodic stripping voltammetry (ASV), which has a very low limit of detection.[15][18] 2. Preconcentration Steps: For some techniques, a preconcentration step can be employed to increase the concentration of free copper before measurement.
Interference from the Sample Matrix: Components in your sample matrix may interfere with the analytical measurement.1. Matrix Matching: Prepare your calibration standards in a solution that mimics the sample matrix as closely as possible to account for matrix effects. 2. Sample Pre-treatment: Use appropriate sample pre-treatment methods (e.g., digestion, extraction) to remove interfering substances.
Instrumental Errors with Ion-Selective Electrodes (ISEs) Electrode Fouling or Damage: The electrode surface can become contaminated or damaged, leading to inaccurate readings.1. Regular Cleaning and Polishing: Clean the electrode surface according to the manufacturer's instructions. For solid-state electrodes, gentle polishing with a fine-grit sandpaper can restore performance.[11] 2. Proper Storage: Store the electrode as recommended by the manufacturer to prevent the sensing membrane from drying out.
Incorrect Calibration: An improper calibration will lead to erroneous concentration measurements.1. Frequent Calibration: Calibrate the ISE frequently using fresh, accurately prepared standards. 2. Check Electrode Slope: The electrode slope should be within the manufacturer's specified range (typically 25-30 mV per decade change in concentration for a divalent ion at room temperature).[10] A poor slope indicates a problem with the electrode or standards.[23]
Drifting Readings: The potential reading may not stabilize, making it difficult to obtain a consistent measurement.1. Ensure Proper Grounding: Electrical noise can cause unstable readings. Ensure all instruments are properly grounded. 2. Constant Stirring: Stir all standards and samples at a uniform rate to ensure a representative measurement at the electrode surface.[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Free Copper using a Chromogenic Reagent

This protocol describes a general method for quantifying free copper ions using a color-forming reagent. The specific reagent and wavelength will depend on the chosen chemistry.

1. Reagent Preparation:

  • Prepare a stock solution of the chosen chromogenic reagent at a specified concentration in a suitable solvent.
  • Prepare a series of copper standard solutions of known concentrations.
  • Prepare a buffer solution to maintain the optimal pH for the complexation reaction.[14]

2. Calibration Curve Generation:

  • To a series of vials, add a fixed volume of each copper standard.
  • Add the buffer solution to each vial to maintain the desired pH.
  • Add a fixed volume of the chromogenic reagent solution to each vial.
  • Allow the color to develop for the recommended time.[14]
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[14]
  • Plot a calibration curve of absorbance versus copper concentration.

3. Sample Analysis:

  • To a vial containing your experimental sample, add the buffer solution and the chromogenic reagent in the same manner as the standards.
  • Measure the absorbance of the sample at λmax.
  • Determine the concentration of free copper in your sample by interpolating from the calibration curve.
Protocol 2: Measurement of Free Copper using an Ion-Selective Electrode (ISE)

This protocol outlines the steps for measuring free copper ion activity using a copper ISE.

1. Electrode Preparation and Setup:

  • Prepare the copper ISE and reference electrode according to the manufacturer's instructions. This may include filling the electrode with the appropriate solution and conditioning the sensing membrane.[9][10]
  • Connect the electrodes to an ion meter.

2. Instrument Calibration:

  • Prepare a series of at least two copper standard solutions of known concentrations that bracket the expected sample concentration.
  • Add an ionic strength adjuster (ISA) to each standard to ensure a constant ionic strength.[10]
  • Immerse the electrodes in the first standard, stir gently, and wait for a stable reading. Record the potential (mV).
  • Rinse the electrodes with deionized water and blot dry.
  • Immerse the electrodes in the second standard, stir, and record the stable potential.
  • The meter will calculate the electrode slope. Ensure it is within the acceptable range.[10]

3. Sample Measurement:

  • Add ISA to your sample in the same ratio as used for the standards.
  • Immerse the electrodes in the sample, stir, and record the stable potential reading.
  • The meter will use the calibration data to convert the potential reading directly into the concentration of free copper ions.

Visualizations

Logical Relationship of Factors Affecting Copper Release

CuEDTA Cu-EDTA Complex Stability Release Copper Ion Release CuEDTA->Release dissociation pH pH pH->CuEDTA decreases stability at low pH Temp Temperature Temp->CuEDTA affects equilibrium Ions Competing Ions Ions->CuEDTA displace Cu²⁺ Light UV Light Light->CuEDTA degrades EDTA

Caption: Factors influencing the stability of the Cu-EDTA complex and subsequent copper ion release.

Experimental Workflow for Copper Release Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Prep Prepare Cu-EDTA Solution Induce Induce Release (e.g., pH adjustment) Prep->Induce Measure Measure Free Cu²⁺ (ISE, Spectrophotometry, etc.) Induce->Measure Quantify Quantify Release Rate Measure->Quantify Control Negative Control (No Release Agent) Control->Measure Calibrate Instrument Calibration Calibrate->Measure

Caption: A generalized workflow for inducing and quantifying copper release from a Cu-EDTA solution.

References

  • IntechOpen. (2023, November 23). Advances in Techniques for Copper Analysis in Aqueous Systems. Available from: [Link]

  • Scribd. Copper(II) EDTA Photometric Titration. Available from: [Link]

  • Frontiers. Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton. Available from: [Link]

  • ACS Publications. (2015, January 15). Green Approach for Photocatalytic Cu(II)-EDTA Degradation over TiO2: Toward Environmental Sustainability. Available from: [Link]

  • ACS Publications. EDTA as Masking Agent in Selective Spectrophotometric Determination of Copper with Triethylenetetramine. An Interpretation of Ma. Available from: [Link]

  • ACS Publications. (2000, August 4). Photocatalytic Oxidation of Cu(II)−EDTA with Illuminated TiO2: Kinetics. Available from: [Link]

  • Journal of Electrochemistry. (2019, December). Electrochemical Determination of Trace Copper Ions in Drinking Water Source. Available from: [Link]

  • Analytical Methods (RSC Publishing). An electrochemical sensor for highly sensitive detection of copper ions based on a new molecular probe Pi-A decorated on graphene. Available from: [Link]

  • ACS Publications. (2000, August 4). Photocatalytic Oxidation of Cu(II)−EDTA with Illuminated TiO2: Mechanisms. Available from: [Link]

  • ResearchGate. The proposed degradation pathway of Cu–EDTA during the IEF process. Available from: [Link]

  • MTX Labs. (2025, September 29). Application Note on Electrochemical Detection of Copper Ions Using MedPstat (Electrochemical Analyzer). Available from: [Link]

  • ACS Publications. (2018, June 21). Novel Cu(II)–EDTA Decomplexation by Discharge Plasma Oxidation and Coupled Cu Removal by Alkaline Precipitation: Underneath Mechanisms. Available from: [Link]

  • PubMed. (2014, July 15). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Available from: [Link]

  • ResearchGate. Degradation of EDTA and complex Cu (II)-EDTA and Cr (III)-EDTA processes by Fenton and photo-Fenton assisted with solar radiation in aqueous solutions. Available from: [Link]

  • RSC Publishing. (2022, December 12). Development of a new electrochemical method for the determination of copper(II) at trace levels in environmental and food samples. Available from: [Link]

  • ResearchGate. Calibration curve of Cu (II) with EDTA in FIA method. Available from: [Link]

  • SpringerLink. Standardization of EDTA by spectrophotometric titration, with metallic copper as standard. Available from: [Link]

  • Sciences of Conservation and Archaeology. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Available from: [Link]

  • IWA Publishing. (2015, June 29). Competitive removal of Cu–EDTA and Ni–EDTA via microwave-enhanced Fenton oxidation with hydroxide precipitation. Available from: [Link]

  • J-STAGE. Solvent Extraction of Copper and EDTA in Electroless Copper Plating Wastewater Using a Quaternary Ammonium Salt. Available from: [Link]

  • PubMed. Influence of ionic strength and OH(-) ion concentration on the Cu(II) complex formation with EDTA in alkaline solutions. Available from: [Link]

  • Reddit. (2016, November 6). Why is the Cu(II) + en complex so stable?. Available from: [Link]

  • ResearchGate. Deep purification of copper from Cu(II)-EDTA acidic wastewater by Fe(III) replacement/diethyldithiocarbamate precipitation. Available from: [Link]

  • Chemguide. (2015, January 15). substitution in complex ions - stability constants. Available from: [Link]

  • Chemistry LibreTexts. (2021, January 27). 5.8: Ligand Exchange Reactions (Thermodynamics). Available from: [Link]

  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. Available from: [Link]

  • Wikipedia. Stability constants of complexes. Available from: [Link]

  • TU Berlin. Fluorescent dyes for quantifying free copper. Available from: [Link]

  • Analyst (RSC Publishing). Selective method for the complexometric determination of copper in alloys and ores. Available from: [Link]

  • ACS Publications. (2008, February 8). Removal Efficiency and Binding Mechanisms of Copper and Copper−EDTA Complexes Using Polyethyleneimine. Available from: [Link]

  • ResearchGate. Decomplexation of Cu(II)-EDTA at various pH values. Available from: [Link]

  • Hiranuma. (2019, April 5). Quantitative determination of copper ion in plating solution. Available from: [Link]

  • ResearchGate. (A) Effects of pH application on the Cu–EDTA complex-breaking removal.... Available from: [Link]

  • ULM. Make-Up Experiment Copper Analysis by Complexometric Titration. Available from: [Link]

  • ResearchGate. Low-Cost Analytical Methods for the Quantification of Cu(II) Ions in Aqueous Solutions…. Available from: [Link]

  • ULM. Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. Available from: [Link]

  • Eutech Instruments. instruction manual - cupric (copper) ion electrode. Available from: [Link]

  • Nico2000.net. (2011, January 31). A Beginners Guide to Ion-Selective Electrode Measurements. Available from: [Link]

  • PubMed. (2024, March 5). UV irradiation induced simultaneous reduction of Cu(II) and degradation of EDTA in Cu(II)-EDTA in wastewater containing Cu(II). Available from: [Link]

  • PubMed. (2004, December 10). Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Disodium Cupric Ethylenediaminetetraacetate Trihydrate (Cu-EDTA) Against Alternative Copper Chelates: A Technical Guide

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate copper species for complex matrices—whether formulating a hydroponic nutrient solution, designing an animal feed premix,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate copper species for complex matrices—whether formulating a hydroponic nutrient solution, designing an animal feed premix, or engineering a wastewater recovery system. While disodium cupric ethylenediaminetetraacetate trihydrate (Cu-EDTA) remains an industry standard, its performance must be objectively benchmarked against alternatives like Diethylenetriaminepentaacetic acid (Cu-DTPA), copper amino acid (Cu-AA) chelates, and inorganic copper sulfate (CuSO₄).

This guide systematically evaluates these compounds across thermodynamic stability, bioaccessibility, and electrochemical recovery, providing actionable, self-validating experimental workflows.

Thermodynamic Stability and Coordination Chemistry

The defining metric of any chelate is its stability constant ( logK ), which dictates the equilibrium between the complexed and free metal ion in solution. The causality here is straightforward: a higher stability constant means the ligand will hold the metal more tightly, resisting dissociation in the presence of competing ions or extreme pH levels.

Cu-EDTA forms a highly stable pentadentate or hexadentate coordination sphere with a logK of approximately 18.3[1]. This high stability prevents the premature precipitation of copper as insoluble Cu(OH)₂ in alkaline environments, making it highly effective for standard agricultural applications. However, in extreme pH conditions or high-demand industrial applications, Cu-DTPA is superior. DTPA possesses an octadentate structure (five carboxyl groups and three nitrogen atoms), providing a stronger binding capacity and a broader pH stability range than EDTA[2].

Conversely, Cu-AA chelates (such as copper bis-glycinate) rely on bidentate coordination (via carboxyl and amino groups) and possess lower stability constants. However, they compensate for this by leveraging active biological transport mechanisms—such as peptide transporters in the gut—to enhance systemic absorption[3].

Table 1: Physicochemical and Stability Parameters of Copper Sources
Copper SourceLigand TypeDenticityStability Constant ( logK )Primary Application
Cu-EDTA Synthetic AminopolycarboxylateHexadentate18.3Agriculture, Wastewater
Cu-DTPA Synthetic AminopolycarboxylateOctadentate~21.1High-pH Agriculture, Industrial
Cu-Amino Acid Organic Amino AcidBidentate (per ligand)8.0 - 15.0Animal Nutrition, Supplements
Copper Sulfate Inorganic SaltN/AN/ABaseline Reference

Bioaccessibility and Dietary Interactions

Bioaccessibility measures the fraction of copper that remains soluble and available for absorption after passing through the gastrointestinal tract. Inorganic CuSO₄ is highly water-soluble but suffers from poor bioaccessibility (47% ± 4%) in the intestine because the free Cu²⁺ ions readily precipitate with dietary antagonists (e.g., phytates) at neutral pH[4].

Cu-AA chelates protect the copper ion through the acidic gastric phase and deliver it to the intestinal lumen, achieving significantly higher bioaccessibility (63% ± 5%)[4]. Cu-EDTA also prevents precipitation, but its exceptionally high stability constant can sometimes impede the physiological offloading of the metal to endogenous transport proteins, making Cu-AA chelates the preferred choice for biological nutrition[5].

Table 2: Comparative Bioaccessibility in Purified Diet Systems
Copper SourceGastric Solubility (%)Intestinal Bioaccessibility (%)Relative Bioavailability vs CuSO₄
Cu-Amino Acid Chelate >95%63% ± 5%~100%
Cu-Proteinate >90%60% ± 4%~95%
Copper Sulfate (CuSO₄) >95%47% ± 4%Baseline (100% reference)

Experimental Benchmarking Workflows

To objectively compare these chelates in your own laboratory, rely on self-validating experimental systems. Below are two foundational protocols.

Protocol 1: In Vitro Bioaccessibility Assay (Digestion & Dialysis Model)

Causality & Self-Validation: This protocol simulates the monogastric digestive tract. We use a 10-100 kDa MWCO dialysis membrane to isolate the low-molecular-weight bioaccessible fraction from insoluble macromolecular complexes[4]. The system is self-validating by including a matrix blank (dietary components without copper) to establish baseline noise, and a CuSO₄ positive control to normalize relative bioaccessibility.

Step-by-Step Methodology:

  • Gastric Phase Preparation: Suspend 1g of the copper-supplemented diet in 10 mL of simulated gastric fluid. Adjust the sample to pH 2.0 using 1M HCl.

  • Gastric Digestion: Add 40,000 U of pepsin and incubate in a shaking water bath at 37°C for 2 hours. (This simulates stomach acidification and initial proteolysis).

  • Intestinal Phase Preparation: Adjust the digest to pH 7.0 using 1M NaHCO₃. Add 4 mg/mL pancreatin and bile salts. (This simulates duodenal neutralization and complexation with dietary ligands).

  • In Situ Dialysis: Transfer the digest into a 10-100 kDa MWCO dialysis tube. Submerge the tube in a neutral buffer (pH 7.0) and incubate for 2 hours at 37°C. (This separates the absorbable fraction).

  • Quantification: Analyze the dialysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the bioaccessible copper fraction.

G Start Copper Chelate Input (Cu-EDTA, Cu-AA, CuSO4) Gastric Gastric Phase Digestion (pH 2.0, Pepsin, 2h) Start->Gastric Intestinal Intestinal Phase Digestion (pH 7.0, Pancreatin, 2h) Gastric->Intestinal Dialysis In Situ Dialysis (10-100 kDa MWCO) Intestinal->Dialysis Analysis ICP-MS Quantification (Bioaccessible Cu) Dialysis->Analysis

In vitro digestion and dialysis workflow for assessing copper chelate bioaccessibility.

Protocol 2: Electrochemical Decomplexation and Recovery

Causality & Self-Validation: In industrial wastewater treatment, the high stability of Cu-EDTA becomes a liability, as it resists conventional chemical precipitation. To recover the copper, we must apply a cathodic potential more negative than the reduction potential of Cu-EDTA to Cu(0). This forces the reduction of the central Cu(II) ion, breaking the coordinate covalent bonds, releasing the free EDTA ligand, and electrodepositing pure Cu(0) on the cathode[6]. A Faradaic efficiency calculation serves as the internal validation metric to ensure the applied current is driving Cu(II) reduction rather than parasitic water splitting.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 50 mM Cu-EDTA solution in a 0.1 M Na₂SO₄ supporting electrolyte to ensure adequate ionic conductivity.

  • Cell Setup: Utilize a divided electrochemical cell with a titanium cathode and a platinum anode. Separate the chambers using a cation exchange membrane to prevent the anodic oxidation of the released EDTA.

  • Potentiostatic Reduction: Apply a constant cathodic potential of -0.8 V vs. Ag/AgCl. (This potential is specifically chosen to be more negative than the Cu-EDTA reduction potential but positive enough to minimize hydrogen evolution).

  • Monitoring & Validation: Sample the catholyte every 30 minutes. Quantify residual Cu(II) via ICP-OES and free EDTA via HPLC. Calculate Faradaic efficiency to validate system performance.

G CuEDTA Cu(II)-EDTA Complex in Aqueous Solution Cathode Cathodic Reduction (E < Cu(0) Reduction Potential) CuEDTA->Cathode Decomplex Ligand Decomplexation (Release of Free EDTA) Cathode->Decomplex Deposition Electrodeposition (Cu(0) on Cathode) Cathode->Deposition

Mechanism of electrochemical decomplexation and recovery of Cu-EDTA at the cathode.

Conclusion

While Cu-EDTA remains a highly reliable, cost-effective chelate for standard agricultural and industrial applications due to its robust stability constant[1], it is not a universal solution. For extreme alkaline environments, Cu-DTPA offers superior protection[2]. For biological applications requiring high bioaccessibility and targeted physiological uptake, Cu-Amino Acid chelates significantly outperform synthetic aminopolycarboxylates[5]. Finally, when engineering wastewater recovery systems, the high stability of Cu-EDTA necessitates advanced electrochemical decomplexation strategies to successfully reclaim the metal[6].

References

  • Synthetic, Crystallographic, and Computational Study of Copper(II) Complexes of Ethylenediaminetetracarboxylate Ligands. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • In vitro bioaccessibility of inorganic and organic copper in different diets. PMC - NIH. Available at:[Link]

  • Synthesis of Copper-Chelates Derived from Amino Acids and Evaluation of Their Efficacy as Copper Source and Growth Stimulator for Lactuca sativa in Nutrient Solution Culture. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Why is complex amino acid chelated copper better absorbed by animals? SciProFeed. Available at:[Link]

  • Electrochemical Removal of Metal–Organic Complexes in Metal Plating Wastewater: A Comparative Study of Cu-EDTA and Ni-EDTA Removal Mechanisms. Environmental Science & Technology - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.